molecular formula C13H11F3N2O2 B037596 Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-34-2

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No.: B037596
CAS No.: 112055-34-2
M. Wt: 284.23 g/mol
InChI Key: ZJGRCTISRZQYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a high-value chemical intermediate of significant interest in medicinal chemistry and agrochemical research. Its core structure incorporates a pyrazole ring, a privileged scaffold in drug discovery, which is further functionalized with an electron-withdrawing trifluoromethyl group and an ester moiety. This specific substitution pattern makes it a versatile building block for the synthesis of more complex molecules. Its primary research applications include serving as a precursor for the development of potential pharmaceutical candidates, particularly in the areas of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) active compounds. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability, making derivatives of this compound particularly attractive for optimizing the pharmacokinetic properties of lead molecules. In agrochemical research, it is explored as an intermediate for novel herbicides and insecticides, where the pyrazole core can interact with specific biological targets in pests. The ethyl ester group provides a readily modifiable handle for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid or transesterification. This compound is strictly for research purposes, enabling scientists to explore novel chemical space and develop new bioactive entities with potential therapeutic or protective applications.

Properties

IUPAC Name

ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGRCTISRZQYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920655
Record name Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112055-34-2
Record name Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis involves a regioselective cyclocondensation reaction, a cornerstone of pyrazole chemistry. This document details the experimental protocol, presents relevant quantitative data, and illustrates the reaction pathway.

Core Synthesis Pathway: Regioselective Cyclocondensation

The most direct and widely recognized method for synthesizing this compound is the cyclocondensation reaction between Ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate) and Phenylhydrazine . This reaction leverages the Knorr pyrazole synthesis methodology, which involves the condensation of a β-ketoester with a hydrazine derivative.

A critical aspect of this synthesis is controlling the regioselectivity. The reaction between an unsymmetrical β-dicarbonyl compound like ethyl 4,4,4-trifluoro-3-oxobutanoate and a substituted hydrazine can potentially yield two regioisomers: the 1,5-disubstituted and the 1,3-disubstituted pyrazole. For the target molecule, the phenyl group is located at the N1 position, adjacent to the trifluoromethyl group at the C5 position. Research has shown that the direct condensation of trifluoromethyl-β-ketoesters with phenylhydrazine preferentially yields the 1-phenyl-5-(trifluoromethyl)pyrazole isomer.[1][2] This selectivity is attributed to the initial nucleophilic attack of the more basic nitrogen of phenylhydrazine at the more electrophilic carbonyl carbon (the one attached to the trifluoromethyl group) of the β-ketoester.

The overall transformation can be visualized as a two-step process: initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Synthesis_Pathway Reactant1 Ethyl 4,4,4-trifluoro-3-oxobutanoate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Phenylhydrazine Reactant2 Phenylhydrazine Product Ethyl 1-phenyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate Intermediate->Product Cyclization & - H2O

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the target compound, based on analogous reactions reported in the literature.[1] The direct cyclocondensation of a similar trifluoromethyl-β-ketoester with phenylhydrazine in refluxing acetonitrile resulted in a high yield of the desired 1,5-isomer.

ParameterValueReference
Starting Material 1 Ethyl 4,4,4-trifluoro-3-oxobutanoateN/A
Starting Material 2 PhenylhydrazineN/A
Solvent Acetonitrile (MeCN)[1]
Reaction Temperature Reflux[1]
Reaction Time 24 hours[1]
Isolated Yield ~90% (for analogous system)[1]
Regioisomeric Ratio (1,5-isomer : 1,3-isomer) 88:12 (for analogous system)[1]
Molecular Formula C13H11F3N2O2[3]
Molecular Weight 284.24 g/mol [3]
CAS Number 112055-34-2[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the regioselective synthesis of 1-phenyl-5-(trifluoromethyl)pyrazoles.[1][2]

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Phenylhydrazine

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for reflux and work-up

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired 1,5-regioisomer from the minor 1,3-isomer and any unreacted starting materials.

  • Characterization: The purified this compound is obtained as a solid. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and melting point analysis.

Experimental_Workflow step1 1. Dissolve Ethyl 4,4,4-trifluoro- 3-oxobutanoate in MeCN step2 2. Add Phenylhydrazine step1->step2 step3 3. Reflux for 24h step2->step3 step4 4. Cool and Evaporate Solvent step3->step4 step5 5. Purify by Column Chromatography step4->step5 step6 6. Characterize Product step5->step6

Caption: Experimental workflow for the synthesis of the target pyrazole.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and desired scale of production. Standard safety precautions for handling the listed chemicals should be strictly followed.

References

Physicochemical Properties of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide also includes calculated values and data from closely related analogs to provide a broader context for its potential characteristics.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of a trifluoromethyl group is known to significantly influence the electronic and lipophilic properties of organic molecules, which can, in turn, affect their biological activity.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁F₃N₂O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 284.24 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 112055-34-2--INVALID-LINK--, --INVALID-LINK--
Calculated LogP 3.60LookChem
Appearance Solid (predicted)General knowledge of similar compounds
Storage Conditions Room temperature or 0-8 °C--INVALID-LINK--

Data from Structural Analogs

To provide further insight into the potential properties of this compound, the following table summarizes data for structurally similar compounds. It is crucial to note that these are different molecules and their properties may not be directly transferable.

Table 2: Physicochemical Properties of Structural Analogs

Compound NameStructureMelting Point (°C)Source
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate60-66Chem-Impex
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate73-75ResearchGate
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateNot availablePubChem

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general and plausible method can be derived from the synthesis of structurally related pyrazoles. The following represents a common synthetic route.

General Synthesis of 1-phenyl-5-substituted-pyrazole-4-carboxylates:

A prevalent method for synthesizing the pyrazole core is through the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a likely precursor would be a trifluoromethylated β-ketoester.

Example Protocol (adapted from the synthesis of similar pyrazoles):

  • Reaction Setup: To a solution of a suitable trifluoromethylated β-ketoester (1 equivalent) in a polar solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Trifluoromethylated β-ketoester, Phenylhydrazine) reaction Condensation Reaction (e.g., in Ethanol, Reflux) start->reaction workup Reaction Work-up (Solvent removal, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification (Recrystallization or Column Chromatography) crude->purification_method pure Pure Product purification_method->pure analysis Structural Analysis (NMR, MS, IR) pure->analysis final_product Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate analysis->final_product

Caption: Generalized workflow for the synthesis of the target compound.

Potential Biological Significance

While no specific biological targets or signaling pathways have been elucidated for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including:

  • Antimicrobial and Antifungal Activity

  • Anti-inflammatory Effects

  • Enzyme Inhibition: For instance, some pyrazole-containing compounds are known to inhibit enzymes like Factor Xa, which is involved in the blood coagulation cascade.

The trifluoromethyl group often enhances metabolic stability and membrane permeability, which are desirable properties in drug candidates. Therefore, it is plausible that this compound could be investigated for similar biological activities.

The following diagram illustrates a hypothetical relationship based on the known activities of other pyrazole derivatives.

G Potential Biological Relevance of Pyrazole Derivatives cluster_targets Potential Biological Targets cluster_activities Resulting Biological Activities compound Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate enzymes Enzymes (e.g., Kinases, Proteases) compound->enzymes Modulation receptors Receptors compound->receptors Modulation ion_channels Ion Channels compound->ion_channels Modulation anti_inflammatory Anti-inflammatory enzymes->anti_inflammatory anticoagulant Anticoagulant enzymes->anticoagulant receptors->anti_inflammatory antimicrobial Antimicrobial ion_channels->antimicrobial

Caption: Hypothetical biological activities based on the pyrazole scaffold.

This guide serves as a summary of the currently available information on the physicochemical properties of this compound. Further experimental work is required to fully characterize this compound.

An In-depth Technical Guide to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112055-34-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the limited publicly available data for this specific molecule, this guide leverages information on structurally related pyrazole derivatives to offer insights into its potential synthesis, properties, and biological activities.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group (-CF3) and a phenyl ring significantly influences its chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, while the phenyl group provides a scaffold for further functionalization.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number112055-34-2[2][3]
Molecular FormulaC13H11F3N2O2[2]
Molecular Weight284.24 g/mol [2]

Potential Biological and Chemical Applications

While specific studies on this compound are scarce, the broader class of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid derivatives has shown significant potential in various fields:

  • Pharmaceutical Development: These compounds serve as building blocks for novel drug candidates, particularly in the development of treatments for inflammatory diseases.[1][4] The pyrazole scaffold is a common feature in many therapeutic agents.[5]

  • Agricultural Chemistry: This class of compounds has been investigated for use as herbicides and fungicides, contributing to crop protection and sustainable agriculture.[1][4]

  • Material Science: The unique structure of these compounds makes them suitable for the development of advanced materials with specific thermal and chemical resistance properties.[4]

Table 2: Reported Biological Activities of Structurally Related Pyrazole Derivatives

Compound ClassBiological ActivityReference
1H-pyrazole-4-carboxylic acid ethyl estersInhibitors of neutrophil chemotaxis[6]
Pyrazole derivativesAnti-inflammatory activity[5][6]
Pyrazole derivativesAntimicrobial and anti-tubercular properties[6]
Pyrazole derivativesMonoamine oxidase B (MAO-B) inhibitors[6]
1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamidesCyclooxygenase (COX) inhibitors[7]
Pyrazole derivativesAnticancer activity[5]
Pyrazole derivativesFactor Xa inhibitors (anticoagulants)[8]

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not publicly available. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The following is a generalized experimental protocol adapted from the synthesis of related trifluoromethyl-pyrazole-carboxamides, which involves the coupling of a pyrazole carboxylic acid with an aniline derivative.[7] A similar logic can be applied to the esterification of the corresponding carboxylic acid.

Proposed Synthesis Workflow

G cluster_0 Synthesis of the Carboxylic Acid Precursor cluster_1 Esterification cluster_2 Purification and Characterization start Starting Materials step1 Ring Formation Reaction start->step1 acid 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid step1->acid esterification Esterification with Ethanol acid->esterification product This compound esterification->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A proposed workflow for the synthesis of this compound.

Detailed Hypothetical Protocol for Esterification:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol, which acts as both solvent and reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its identity and purity.

Potential Signaling Pathways and Mechanisms of Action

Given the reported activities of similar pyrazole derivatives as COX inhibitors and anti-inflammatory agents, it is plausible that this compound could modulate inflammatory pathways.[7]

G compound Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate cox Cyclooxygenase (COX) Enzymes compound->cox Inhibition prostaglandins Prostaglandin Synthesis cox->prostaglandins Catalyzes inflammation Inflammation prostaglandins->inflammation Mediates

Caption: A potential mechanism of action via inhibition of cyclooxygenase enzymes.

Conclusion and Future Directions

This compound is a compound with potential applications in drug discovery and agrochemical development, owing to its pyrazole core and trifluoromethyl substitution. While specific data for this molecule is limited, research on analogous compounds suggests promising avenues for investigation into its biological activities, particularly as an anti-inflammatory agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological properties to unlock its full potential.

References

Spectral Analysis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS Number: 112055-34-2). Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this document presents a detailed analysis of closely related structural analogs. This comparative approach offers valuable insights into the expected spectral characteristics of the title compound.

Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 112055-34-2
Molecular Formula C₁₃H₁₁F₃N₂O₂
Molecular Weight 284.24 g/mol
Chemical Structure
alt text

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analog 1: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Structural Difference: Methyl group at position 5 instead of a trifluoromethyl group.

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.99s1HPyrazole-H
7.57 - 7.49m5HPhenyl-H
4.22q2H-OCH₂CH₃
2.49s3H-CH₃
1.26t3H-OCH₂CH₃

¹³C NMR

Data for this specific analog's ¹³C NMR was not available in the searched resources.

Analog 2: Various Substituted Pyrazole Derivatives

General expected shifts based on a collection of similar pyrazole structures.

¹H NMR (CDCl₃ or DMSO-d₆)

Functional GroupExpected Chemical Shift (δ) ppm
Pyrazole Ring Proton7.5 - 8.5
Phenyl Ring Protons7.2 - 7.8
Ethyl Ester (-OCH₂-)4.1 - 4.4 (quartet)
Ethyl Ester (-CH₃)1.2 - 1.4 (triplet)

¹³C NMR (CDCl₃ or DMSO-d₆)

Functional GroupExpected Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)160 - 170
Pyrazole Ring Carbons100 - 150
Phenyl Ring Carbons120 - 140
Trifluoromethyl Carbon (-CF₃)115 - 125 (quartet, J ≈ 270-280 Hz)
Ethyl Ester (-OCH₂)~60
Ethyl Ester (-CH₃)~14

¹⁹F NMR (CDCl₃ or DMSO-d₆)

Functional GroupExpected Chemical Shift (δ) ppm
Trifluoromethyl (-CF₃)-60 to -70 (singlet)
Infrared (IR) Spectroscopy

Analog: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Structural Difference: A 4-nitrophenyl group at position 1 instead of a phenyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (ester)
~1600, ~1490Medium-StrongC=C stretch (aromatic rings)
~1530, ~1350StrongN-O stretch (nitro group)
~1250 - 1100StrongC-F stretch (trifluoromethyl)
~1100MediumC-O stretch (ester)
Mass Spectrometry (MS)

The expected mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z = 284. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of pyrazole derivatives, based on common laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a longer acquisition time, and a significantly higher number of scans compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Typical parameters: a wider spectral width may be necessary depending on the fluorine environments.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel chemical entity like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectral Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Pyrazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure analysis of pyrazole derivatives. Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions, making single-crystal X-ray diffraction an indispensable analytical tool.[1][2] This guide details the experimental methodology for structure determination, presents crystallographic data for representative pyrazole derivatives, and explores the common intermolecular forces that govern their crystal packing.

The determination of a pyrazole derivative's crystal structure is a meticulous process that involves several key stages, from crystal growth to final structure refinement. The following protocol is a generalized methodology based on common practices in the field.[1][2]

1.1. Synthesis and Purification The initial step involves the synthesis of the target pyrazole derivative, followed by rigorous purification using techniques such as column chromatography or recrystallization. The purity of the compound is paramount, as impurities can inhibit the growth of high-quality single crystals.

1.2. Crystal Growth Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, defect-free crystals of an appropriate size (typically 0.1–0.5 mm).[1] A common and effective method is slow evaporation.[2][4]

  • Solvent Selection: A solvent in which the compound is moderately soluble is chosen. Highly saturated solutions tend to yield small, poorly formed crystals.[4] Solvents like chloroform, methanol, or acetone are often used.[2][5]

  • Procedure: A nearly saturated solution of the purified compound is prepared. The solution is filtered through a microfilter into a clean, dust-free vessel (e.g., a small vial).[4] The vessel is covered loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed over several days or weeks.[4]

1.3. Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer.

  • Instrumentation: A modern diffractometer, such as a Bruker APEX DUO CCD area-detector, is commonly used.[1][2]

  • X-ray Source: The instrument uses a specific wavelength of X-rays, typically from a Molybdenum (Mo Kα, λ ≈ 0.71073 Å) or Copper (Cu Kα, λ ≈ 1.5406 Å) source.[2][6]

  • Data Acquisition: The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[2] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector from various orientations.[7]

1.4. Structure Solution and Refinement The collected diffraction data is processed to determine the crystal structure.

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using "direct methods."[1]

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares method.[1][2] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best agreement between the experimentally observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically placed in geometrically calculated positions.[1]

The workflow for this process is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation & CIF Refinement->Validation

Experimental workflow for single-crystal X-ray analysis.

Crystallographic Data of Representative Pyrazole Derivatives

The precise arrangement of atoms in a crystal is defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. The following tables summarize these key crystallographic data for several representative pyrazole derivatives, providing a quantitative basis for structural comparison.

Table 1: Crystallographic Data for Phenyl-Substituted Pyrazoles

Parameter 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole[1] Celecoxib (Form III)[8]
Chemical Formula C₃₀H₂₄N₄ C₁₇H₁₄F₃N₃O₂S
Formula Weight 456.54 g/mol 381.37 g/mol
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
a (Å) 10.198(3) 8.82
b (Å) 16.533(5) 11.21
c (Å) 14.545(4) 18.23
α (°) 90 99.4
β (°) 102.50(3) 99.1
γ (°) 90 108.2
Volume (ų) 2392.5(12) 1648.7
Z 4 4

| Temperature (K) | 296 | Not Reported |

Table 2: Crystallographic Data for Alkyl-Substituted Pyrazoles

Parameter 3-Methyl-5-trimethylsilyl-1H-pyrazole[2] 3,5-Dimethylpyrazole · Chloranilic Acid[9][10] 1-(Hydroxymethyl)-3,5-dimethylpyrazole[5]
Chemical Formula C₇H₁₄N₂Si C₁₂H₁₀Cl₂N₂O₄ C₆H₁₀N₂O
Formula Weight 154.29 g/mol 333.13 g/mol 126.16 g/mol
Crystal System Tetragonal Monoclinic Monoclinic
Space Group I4₁/a P2₁/c P2₁/n
a (Å) 19.221(3) 10.6747(1) 7.2877(2)
b (Å) 19.221(3) 9.4204(1) 11.9265(3)
c (Å) 10.5812(18) 13.6237(2) 8.1586(2)
α (°) 90 90 90
β (°) 90 108.2971(14) 107.396(1)
γ (°) 90 90 90
Volume (ų) 3909.4(15) 1300.73(3) 675.93(3)
Z 16 4 4

| Temperature (K) | 100 | 150 | Not Reported |

Analysis of Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal is governed by a hierarchy of non-covalent intermolecular interactions.[3][11] In pyrazole derivatives, the presence of both hydrogen bond donors (N-H) and acceptors (=N-), along with the aromatic π-system, leads to a rich variety of packing motifs.

  • Hydrogen Bonding: This is a dominant interaction. Strong hydrogen bonds such as O-H···N and N-H···O are frequently observed when hydroxyl, carbonyl, or sulfamoyl groups are present.[3] These interactions can link molecules into dimers, chains, or more complex two-dimensional networks.[5][10]

  • π-π Stacking: The aromatic pyrazole ring and any phenyl substituents can interact through π-π stacking. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, are crucial for stabilizing the crystal lattice.[11]

  • Weak Interactions: Weaker interactions like C-H···O, C-H···N, and C-H···π also play a significant role in the overall crystal packing.[1][3] For instance, C-H···π interactions were found to be the primary stabilizing force in the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole.[1]

G cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C Pz_A Pyrazole Ring Pz_C Pyrazole Ring Pz_A->Pz_C π-π Stacking NH_A N-H R2_B R2 (e.g., C=O) NH_A->R2_B N-H···O (Hydrogen Bond) N_A =N R1_A R1 Pz_B Pyrazole Ring NH_B N-H N_B =N

Common intermolecular interactions in pyrazole crystals.

Case Study: Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a diaryl-substituted pyrazole derivative and a well-known nonsteroidal anti-inflammatory drug (NSAID).[12][13] Its therapeutic effect stems from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14][15] The crystal structure of celecoxib bound to COX-2 reveals that its polar sulfonamide side chain fits into a hydrophilic side pocket of the enzyme, a feature that contributes to its selectivity over COX-1.[14][16]

The mechanism involves blocking the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.[15][17][18] This targeted inhibition reduces inflammation and pain.[14] The anti-cancer properties of celecoxib are also being explored, which may involve both COX-dependent and COX-independent mechanisms like inducing apoptosis and arresting the cell cycle.[17][18]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H₂ COX2->PGH2 catalysis Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selective inhibition Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation

Simplified signaling pathway showing Celecoxib's inhibition of COX-2.

Conclusion

The crystal structure of pyrazole derivatives provides invaluable atomic-level insights that are critical for rational drug design and the development of new materials. Through single-crystal X-ray diffraction, researchers can elucidate the precise molecular geometry and understand the complex interplay of intermolecular forces, such as hydrogen bonding and π-π stacking, that dictate the solid-state architecture. This structural knowledge is fundamental to correlating molecular conformation with biological activity and physical properties, thereby guiding the synthesis of novel compounds with enhanced efficacy and desired characteristics.

References

The Trifluoromethylated Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This strategic fluorination often imparts favorable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, leading to compounds with potent and diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated pyrazoles, focusing on their anticancer, antibacterial, anti-inflammatory, and insecticidal properties. Detailed experimental protocols, quantitative biological data, and mechanistic signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity of Trifluoromethylated Pyrazoles

Trifluoromethylated pyrazoles have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. A notable mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity Data

A series of 1,5-diaryl-3-(trifluoromethyl)pyrazoles have been synthesized and evaluated for their antiproliferative activity. The half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines are summarized in Table 1.

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)B16F10 (Melanoma) IC50 (µM)EMT6/AR1 (Multidrug-Resistant Breast) IC50 (µM)
C-23 5.56.06.0-

Data sourced from multiple studies on combretastatin-analogues.[1][2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain trifluoromethylated pyrazoles, such as the 1,5-diaryl derivatives, function as tubulin polymerization inhibitors.[1][2][3] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G Signaling Pathway of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization Microtubule Disassembly Microtubule Disassembly Microtubule Assembly->Microtubule Disassembly Dynamic Instability Microtubule Disassembly->Tubulin Dimers Depolymerization Trifluoromethylated Pyrazole Trifluoromethylated Pyrazole Inhibition Inhibition Trifluoromethylated Pyrazole->Inhibition Inhibition->Microtubule Assembly Blocks Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Inhibition->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.
Experimental Protocols

A general procedure for the synthesis of 1,5-diaryl-3-(trifluoromethyl)pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1]

G Synthesis Workflow for 1,5-Diaryl-3-(trifluoromethyl)pyrazoles Start Start Reactants 1-(3,4,5-trimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione + Arylhydrazine hydrochloride Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Workup Cool, filter, and wash with cold ethanol Reaction->Workup Purification Recrystallization from ethanol Workup->Purification Product 1,5-Diaryl-3-(trifluoromethyl)pyrazole Purification->Product

Synthetic workflow for 1,5-diaryl-3-(trifluoromethyl)pyrazoles.

Detailed Protocol:

  • To a solution of 1-(3,4,5-trimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1 mmol) in ethanol (10 mL), add the appropriate arylhydrazine hydrochloride (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-diaryl-3-(trifluoromethyl)pyrazole.

The cytotoxicity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Activity of Trifluoromethylated Pyrazoles

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have emerged as potent antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

Quantitative Antibacterial Activity Data

The antibacterial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC) values.

CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis MIC (µg/mL)
Compound 13 3.12-
Phenoxyphenyl derivative (6) -3.12

Data represents the lowest reported MIC values for potent derivatives.[4][5]

Experimental Protocols

These compounds are generally synthesized through a multi-step process starting from a substituted aniline.

G Synthesis Workflow for N-(trifluoromethyl)phenyl Pyrazoles Start Start Step1 React 4-(trifluoromethyl)aniline with ethyl acetoacetate Start->Step1 Intermediate1 Ethyl 3-((4-(trifluoromethyl)phenyl)amino)but-2-enoate Step1->Intermediate1 Step2 Cyclization with hydrazine hydrate Intermediate1->Step2 Intermediate2 5-methyl-2-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one Step2->Intermediate2 Step3 Vilsmeier-Haack reaction Intermediate2->Step3 Intermediate3 5-chloro-3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde Step3->Intermediate3 Step4 Suzuki coupling with various boronic acids Intermediate3->Step4 Product N-(trifluoromethyl)phenyl substituted pyrazole Step4->Product

Synthetic workflow for N-(trifluoromethyl)phenyl substituted pyrazoles.

Detailed Protocol: A detailed multi-step synthesis is often employed. For a specific example, refer to the supplementary information of relevant publications.[4][5]

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Detailed Protocol:

  • Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity of Trifluoromethylated Pyrazoles

Trifluoromethylated pyrazoles have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated in vivo using the carrageenan-induced rat paw edema assay.

Compound SeriesEdema Inhibition (%)
3-Trifluoromethylpyrazoles (4) 62-76

Activity compared to indomethacin (78% inhibition).[7]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazoles are attributed to their selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

G COX-2 Inhibition Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Trifluoromethylated Pyrazole Trifluoromethylated Pyrazole Inhibition Inhibition Trifluoromethylated Pyrazole->Inhibition Inhibition->COX2 Blocks active site

Mechanism of COX-2 inhibition by trifluoromethylated pyrazoles.
Experimental Protocols

These compounds can be synthesized by the reaction of a trifluoromethyl-β-diketone with a substituted hydrazine.[7]

Detailed Protocol:

  • Reflux a mixture of a trifluoromethyl-β-diketone (1 mmol) and 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) in ethanol (15 mL) for 8 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired pyrazoline derivative.

This assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Detailed Protocol:

  • Administer the test compounds orally to rats at a specific dose.

  • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of edema inhibition by comparing the paw volume of the treated group with the control group.

Insecticidal and Molluscicidal Activity of Trifluoromethylated Pyrazoles

Phenylpyrazole insecticides, such as fipronil, which contains a trifluoromethyl group, are known for their broad-spectrum activity against various pests. Their mechanism of action involves the disruption of the central nervous system of insects.

Mechanism of Action: GABA-Gated Chloride Channel Blockage

Trifluoromethylated phenylpyrazoles act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insect neurons. This blockage prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.

G GABA Receptor Signaling and Inhibition cluster_0 Normal Neurotransmission cluster_1 Insecticide Action GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Chloride_Channel Chloride Channel (Open) GABA_Receptor->Chloride_Channel Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Inhibition Chloride_Influx->Hyperpolarization Trifluoromethylated_Pyrazole Trifluoromethylated_Pyrazole Blockage Blockage Trifluoromethylated_Pyrazole->Blockage Blockage->Chloride_Channel Blocks Channel No_Chloride_Influx No Cl- Influx Blockage->No_Chloride_Influx Hyperexcitation Neuronal Hyperexcitation No_Chloride_Influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Mechanism of action of trifluoromethylated pyrazole insecticides.
Experimental Protocols

The evaluation of insecticidal activity involves various bioassays depending on the target pest. A general workflow is outlined below.

G Insecticidal Activity Bioassay Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Application Apply compound to insect diet, foliage, or directly Compound_Prep->Application Exposure Introduce insects and incubate under controlled conditions Application->Exposure Observation Assess mortality and sublethal effects at specific time points Exposure->Observation Data_Analysis Calculate LC50 or LD50 values Observation->Data_Analysis End End Data_Analysis->End

General workflow for insecticidal bioassays.

Detailed Protocol (Leaf-Dip Bioassay for Lepidopteran Larvae):

  • Prepare serial dilutions of the test compound in an appropriate solvent with a surfactant.

  • Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth).

  • Dip the leaf discs in the test solutions for a set time (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs in individual petri dishes lined with moist filter paper.

  • Introduce a single larva (e.g., third instar) into each petri dish.

  • Incubate at a controlled temperature and photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours.

  • Calculate the lethal concentration 50 (LC50) using probit analysis.

Conclusion

The trifluoromethylated pyrazole scaffold is a highly versatile and privileged structure in the development of new bioactive molecules. The introduction of the trifluoromethyl group significantly enhances the biological activity, leading to potent anticancer, antibacterial, anti-inflammatory, and insecticidal agents. The diverse mechanisms of action, including tubulin polymerization inhibition, disruption of bacterial cell processes, COX-2 inhibition, and GABA-gated chloride channel blockage, highlight the broad therapeutic and agrochemical potential of this class of compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and to stimulate further exploration of trifluoromethylated pyrazoles in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a core scaffold in modern medicinal chemistry. This document details synthetic methodologies, biological activities, and quantitative structure-activity relationships, presenting data in a clear, accessible format for researchers in drug discovery and development.

Core Compound Structure

This compound serves as a versatile starting material for a wide array of derivatives. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the phenyl ring and the ethyl carboxylate group provide key points for chemical modification.

Synthetic Pathways

The synthesis of derivatives from the core compound typically involves the cyclocondensation of a β-diketone with a hydrazine derivative. Subsequent modifications, such as amide coupling reactions, are then employed to introduce diverse functionalities.

G A Ethyl 2-(phenylcarbonyl)-3-(dimethylamino)prop-2-enoate C Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate A->C Reflux in ethanol with NaHCO3 B tert-butyl hydrazine HCl B->C D 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid F Trifluoromethyl-pyrazole-carboxamide derivative D->F EDCI·HCl, DMAP in anhydrous DCM E Aniline derivative E->F

Caption: General synthetic schemes for pyrazole derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The following tables summarize key quantitative data for various analogs.

Anti-inflammatory Activity (COX Inhibition)

Many pyrazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[1]

Compound IDR-Group (Aniline Derivative)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
3b 4-bromo0.463.820.12
3d 4-chloro5.624.921.14
3g 4-(2-methoxyphenyl)4.452.651.68
Ketoprofen - (Reference)0.0340.1640.21
Antifungal Activity (Succinate Dehydrogenase Inhibition)

A series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown potent antifungal activity by inhibiting succinate dehydrogenase (SDH).

Compound IDR-Group (Phenyl)FungusEC₅₀ (µg/mL)SDH IC₅₀ (µg/mL)
7a 4-chloroG. zeae1.8-
7c 4-bromoF. oxysporum1.5-
7c 4-bromoC. mandshurica3.6-
7f 4-iodoP. infestans6.86.9
4c 2,4-dichloro--12.5
5f 3-bromo-4-fluoro--135.3
Penthiopyrad - (Reference)--223.9
Anticancer Activity

Certain pyrazole derivatives have exhibited cytotoxic activity against various cancer cell lines.

Compound IDR-Group (Aniline Derivative)Cell LineIC₅₀ (µM)
3a 4-fluoroCaCo-243.01
3a 4-fluoroMCF-758.04
3a 4-fluoroHep3B49.87
3a 4-fluoroHepG255.23

Signaling Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrazole-carboxamide Derivative Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Experimental Protocols

General Synthesis of Trifluoromethyl-pyrazole-carboxamide Derivatives[1]
  • Acid Preparation : To a stirred solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.3 equivalents) is added under an argon atmosphere.

  • Coupling Agent : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents) is then introduced.

  • Amine Addition : The corresponding aniline derivative (1.1 equivalents) is added dropwise to the reaction mixture.

  • Reaction : The mixture is stirred at ambient temperature for 30 minutes and then allowed to react for 48–72 hours.

  • Workup : The reaction mixture is washed with 32% hydrochloric acid. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification : The crude product is purified by flash chromatography on silica gel.

In Vitro COX Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is determined using a COX inhibition assay kit.

  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation : The test compounds are pre-incubated with the respective enzyme in a buffer solution for a specified time.

  • Substrate Addition : Arachidonic acid is added as the substrate to initiate the reaction.

  • Detection : The production of prostaglandin is measured, typically using an ELISA-based method.

  • IC₅₀ Determination : The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curves.

Experimental Workflow

G Start Start: Pyrazole Carboxylic Acid & Aniline Coupling Amide Coupling (EDCI, DMAP) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization BioAssay Biological Assays (COX, Antifungal, etc.) Characterization->BioAssay Data Data Analysis (IC50, EC50) BioAssay->Data End End: Lead Compound Data->End

Caption: Drug discovery workflow for pyrazole derivatives.

References

Literature review of 1-phenyl-pyrazole-4-carboxylate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Phenyl-Pyrazole-4-Carboxylate Compounds for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] Compounds incorporating this ring system exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological properties.[1][3] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of biological effects and making it a frequent component in approved therapeutic agents like the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2][4]

Among the diverse class of pyrazole derivatives, 1-phenyl-pyrazole-4-carboxylates have emerged as a particularly promising chemotype. The specific arrangement of the phenyl ring at the N1 position and the carboxylate group at the C4 position provides a unique three-dimensional structure that facilitates interactions with a variety of biological targets. This review delves into the synthesis, biological activities, and structure-activity relationships of these compounds, presenting key data and experimental methodologies to guide future research and development in this area.

Synthetic Strategies

The synthesis of the 1-phenyl-pyrazole-4-carboxylate core and its precursors often involves multi-step reactions. A common and versatile method is the Vilsmeier-Haack reaction, which is used to formylate a suitable precursor, followed by cyclization and further modifications.

A representative synthetic workflow begins with substituted acetophenone phenylhydrazones, which undergo cyclization and formylation using a Vilsmeier-Haack reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). The resulting 1-phenyl-pyrazole-4-carboxaldehyde is a key intermediate that can be oxidized to the corresponding carboxylic acid or converted into various esters and amides.[5]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_derivatization Derivatization A Acetophenone Phenylhydrazone B Vilsmeier-Haack Reaction (DMF/POCl3) A->B Cyclization & Formylation C 1-Phenyl-Pyrazole-4-Carboxaldehyde B->C D Oxidation C->D E Esterification / Amidation C->E F 1-Phenyl-Pyrazole-4-Carboxylic Acid D->F G 1-Phenyl-Pyrazole-4-Carboxylate (Target Compound) E->G F->G

General synthetic workflow for 1-phenyl-pyrazole-4-carboxylate derivatives.

Biological Activities and Therapeutic Targets

1-Phenyl-pyrazole-4-carboxylate derivatives have been investigated for a wide range of therapeutic applications, demonstrating potent activity as enzyme inhibitors.

Xanthine Oxidoreductase (XOR) Inhibition for Hyperuricemia

A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme crucial for purine metabolism.[6] Overactivity of XOR leads to the overproduction of uric acid, resulting in hyperuricemia and gout. These compounds present a promising alternative to existing treatments.[6]

G cluster_pathway Purine Degradation Pathway cluster_enzyme Enzyme Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by UricAcid Uric Acid (Excess leads to Gout) Xanthine->UricAcid Catalyzed by XOR1 XOR XOR2 XOR Inhibitor 1-Phenyl-Pyrazole- 4-Carboxylate Inhibitors Inhibitor->XOR1 Inhibits Inhibitor->XOR2

Inhibition of the purine degradation pathway by XOR inhibitors.

Quantitative Data: In Vitro XOR Inhibitory Activity

Several synthesized compounds showed nanomolar potency, comparable to or exceeding that of the commercial drug Febuxostat.[6]

CompoundIC₅₀ (nM)[6]
16c 5.7
16d 5.7
16f 4.2
Febuxostat (Reference)5.4

Experimental Protocols

  • In Vitro XOR Inhibition Assay: The inhibitory activity against XOR was measured spectrophotometrically. The assay mixture contained phosphate buffer (pH 7.5), varying concentrations of the test compound, and xanthine. The reaction was initiated by adding XOR enzyme solution, and the activity was determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid. The IC₅₀ value, the concentration of inhibitor required for 50% inhibition, was calculated from the dose-response curves.[6]

  • In Vivo Hypouricemic Effect Assay: A potassium oxonate-hypoxanthine-induced hyperuricemia model in mice was used. Male Kunming mice were administered the test compounds or reference drug by oral gavage. One hour later, potassium oxonate and hypoxanthine were administered intraperitoneally to induce hyperuricemia. Blood samples were collected after one hour, and serum uric acid levels were determined using a commercial kit. The percentage reduction in uric acid levels was calculated relative to the model control group.[6]

Antibacterial Activity via FabH Inhibition

Fatty acid biosynthesis is an essential pathway for bacterial survival, making its enzymes attractive targets for new antibiotics. β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates this process. 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been developed as potent inhibitors of Escherichia coli FabH.[7]

G cluster_workflow Antibacterial Drug Discovery Workflow A Synthesis of Pyrazole Library B In Vitro E. coli FabH Assay A->B Screening C Hit Identification (Potent Inhibitors) B->C D Molecular Docking Simulation C->D Mechanism Study E SAR Analysis & Lead Optimization C->E D->E F Lead Compound E->F

Workflow for the discovery of pyrazole-based FabH inhibitors.

Quantitative Data: E. coli FabH Inhibition

The following compounds were identified as potent inhibitors of E. coli FabH.[7]

CompoundDescriptionActivity
12 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanonePotent Inhibitor[7]
13 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanonePotent Inhibitor[7]

Experimental Protocols

  • E. coli FabH Inhibitory Assay: The assay was performed using a spectrophotometric method that measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADH. The reaction mixture included the FabH enzyme, acetyl-CoA, malonyl-ACP, and NADH in a buffer solution. The reaction was initiated by adding the enzyme, and the rate of NADH consumption was monitored. Test compounds were pre-incubated with the enzyme before initiating the reaction to determine their inhibitory effect.[7]

  • Molecular Docking Simulation: To understand the binding mode of the inhibitors, molecular docking studies were performed using the crystal structure of the target enzyme (E. coli FabH). The synthesized compounds were docked into the active site of the enzyme to predict their binding conformation and interactions with key amino acid residues, providing insights into the structure-activity relationship.[7]

Antifungal Activity via Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a vital enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a well-established target for fungicides.[8] Novel pyrazole-4-carboxamide derivatives have been designed based on the structures of commercial fungicides like fluxapyroxad, showing excellent activity against agricultural pathogens such as corn rust.[8][9]

Quantitative Data: Fungicidal Activity Against Corn Rust

Multiple compounds demonstrated fungicidal activity significantly higher than commercial standards.[8]

CompoundActivity vs. Corn Rust[8]
TM-1 2-4 times higher than fluxapyroxad
TM-2 2-4 times higher than fluxapyroxad
TM-3 2-4 times higher than fluxapyroxad
TM-7 2-4 times higher than fluxapyroxad
TM-8 2-4 times higher than fluxapyroxad

Experimental Protocols

  • In Vivo Fungicidal Assay (Pot Test): Corn plants at the two-leaf stage were inoculated with a spore suspension of the rust pathogen (Puccinia sorghi). After 24 hours of incubation to allow for infection, the plants were sprayed with a solution of the test compound at various concentrations. The plants were then grown in a greenhouse for 7-10 days. The disease severity was assessed by measuring the area of the leaves covered by lesions, and the control efficacy was calculated relative to an untreated control group.[8]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For 1-phenyl-pyrazole-4-carboxylates, modifications at the phenyl ring and the carboxylate moiety significantly impact biological activity.

  • XOR Inhibitors: For 1-phenyl-pyrazole-4-carboxylic acids, the substitution pattern on the N1-phenyl ring is critical for potent XOR inhibition. Specific substitutions can enhance the interaction with the enzyme's active site.[6]

  • FabH Inhibitors: In the 1-acetyl-dihydropyrazole series, substitutions on the C3- and C5-phenyl rings are key determinants of FabH inhibitory activity. For instance, methoxy groups on the C3-phenyl ring and halogen atoms (fluoro, chloro) on the C5-phenyl ring were found in the most potent compounds (12 and 13).[7]

  • SDH Inhibitors: The fungicidal activity of pyrazole-4-carboxamides is highly dependent on the nature of the amide substituent. Molecular docking studies suggest that these compounds bind to the ubiquinone binding site of the SDH enzyme, and interactions like hydrogen bonding with key residues (e.g., TRP 173) are crucial for high efficacy.[8]

G cluster_sar Structure-Activity Relationship Logic Scaffold 1-Phenyl-Pyrazole-4-Carboxylate Core Mod1 Modification at N1-Phenyl Ring Scaffold->Mod1 Mod2 Modification at C3/C5-Phenyl Rings Scaffold->Mod2 Mod3 Modification of Carboxamide Group Scaffold->Mod3 Activity1 Altered XOR Inhibition Mod1->Activity1 Impacts Activity2 Altered FabH Inhibition Mod2->Activity2 Impacts Activity3 Altered SDH Inhibition Mod3->Activity3 Impacts

Logical relationships in the SAR of pyrazole derivatives.

Conclusion

The 1-phenyl-pyrazole-4-carboxylate scaffold is a highly versatile and potent pharmacophore in modern drug discovery. Derivatives of this core have demonstrated significant inhibitory activity against diverse and therapeutically relevant enzymes, including xanthine oxidase, bacterial FabH, and fungal succinate dehydrogenase. The well-defined synthetic routes and the clear structure-activity relationships established in recent studies provide a solid foundation for the rational design of new and more effective therapeutic and agrochemical agents. This technical guide highlights the immense potential of this compound class, offering valuable data and methodologies to guide researchers and professionals in their efforts to develop next-generation inhibitors.

References

In-Depth Technical Guide: Safety and Handling Precautions for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 112055-34-2) was publicly available at the time of this writing. The following information is compiled from data on structurally similar pyrazole-based compounds and should be used as a guide for preliminary safety assessment and handling. It is imperative to conduct a thorough risk assessment and consult a certified safety professional before handling this chemical.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms Ethyl 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate, 1-phenyl-5-trifluoromethyl-1h-pyrazole-4-carboxylic acid ethyl ester
CAS Number 112055-34-2[1][2]
Molecular Formula C13H11F3N2O2[1][2]
Molecular Weight 284.23 g/mol [1]
Structure

Hazard Identification and Classification

Based on the hazard classifications of structurally related compounds such as Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, this compound should be handled as potentially hazardous.

Anticipated GHS Hazard Classification:

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

Signal Word: Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements (Anticipated):

  • Prevention: P261, P264, P270, P280[3][5]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313[5][7]

  • Storage: P403+P233, P405[6][7]

  • Disposal: P501[6][7]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Accidental Release Measures

StepAction
Personal Precautions Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[4][7]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][7]
Methods for Containment and Cleaning Up Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[6][7]

Handling and Storage

AspectRecommendation
Safe Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[7]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Storage temperatures of 0-8°C are recommended.[8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7]

Exposure Controls and Personal Protection

Control ParameterRecommendation
Engineering Controls Ensure adequate ventilation, especially in confined areas. Use a laboratory fume hood. Eyewash stations and safety showers should be in close proximity to the workstation.[7]
Eye/Face Protection Wear chemical safety goggles or a face shield.[4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[7]
Respiratory Protection If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Physical and Chemical Properties

PropertyValue
Appearance Solid (form may vary)
Odor No data available
Boiling Point No data available for the specific compound. A related compound, Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate, has a boiling point of 85-90°C at 2 mmHg.[9]
Solubility No data available

Stability and Reactivity

AspectInformation
Reactivity No data available
Chemical Stability Stable under recommended storage conditions.
Possibility of Hazardous Reactions No data available
Conditions to Avoid Incompatible products, excess heat, and dust formation.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[7]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride.

Toxicological Information

No quantitative toxicological data (e.g., LD50, LC50) for this compound was found. Based on data from similar compounds, it is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[3][4][5][6]

Experimental Protocol: In Vitro Skin Irritation Test (General Procedure)

This protocol is a generalized example and should be adapted based on specific laboratory capabilities and regulatory guidelines (e.g., OECD Test Guideline 439).

Objective: To assess the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test chemical: this compound

  • Negative control: PBS or sterile distilled water

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or acidic isopropanol

  • Multi-well plates

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer

Methodology:

  • Pre-incubation: RhE tissues are pre-incubated in assay medium for a specified time according to the manufacturer's instructions.

  • Application of Test Chemical: A defined amount of the test chemical, negative control, and positive control is applied topically to the surface of the RhE tissues.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: After incubation, the test chemical is thoroughly washed from the tissue surface with PBS.

  • MTT Assay: Tissues are transferred to a fresh multi-well plate containing MTT solution and incubated for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Extraction: The formazan is extracted from the tissues using isopropanol or acidic isopropanol.

  • Quantification: The optical density (OD) of the extracted formazan is measured using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The cell viability for each tissue is calculated as a percentage of the mean of the negative control tissues. A substance is identified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%).

Visualizations

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazards (Consult SDS) Isolate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Residue into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate the Area and Equipment Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Document the Incident Dispose->Report Safe_Handling_Logic Start Start: Handling the Chemical RiskAssessment Conduct Risk Assessment (Review available SDS/literature) Start->RiskAssessment EngineeringControls Implement Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngineeringControls PPE Select and Wear Appropriate PPE EngineeringControls->PPE Handling Handle the Chemical (Avoid dust/aerosol generation) PPE->Handling Storage Store Properly (Cool, Dry, Well-ventilated) Handling->Storage WasteDisposal Dispose of Waste Correctly Handling->WasteDisposal End End of Procedure Storage->End WasteDisposal->End

References

Solubility of Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Derivatives and Solubility

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their biological activity is often intrinsically linked to their physicochemical properties, with solubility being a critical parameter. Solubility dictates a compound's behavior in various stages of drug development, from formulation and synthesis to its pharmacokinetic profile. Poor solubility can be a significant hurdle, impacting bioavailability and therapeutic efficacy.

The solubility of a pyrazole derivative like Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is influenced by several factors:

  • Molecular Structure: The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the phenyl ring can significantly impact the molecule's polarity and its ability to interact with solvent molecules.

  • Intermolecular Forces: The strength of the crystal lattice, determined by forces such as van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding, must be overcome by solvent-solute interactions for dissolution to occur.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent play a crucial role in its ability to solvate the solute. The principle of "like dissolves like" is a useful, albeit simplified, guideline.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for researchers working with this compound.

To provide a qualitative understanding, the table below lists common organic solvents used for pyrazole derivatives, categorized by their polarity. It is anticipated that this compound would exhibit higher solubility in moderately polar to polar aprotic solvents.

Solvent CategoryExamplesExpected Solubility of Pyrazole Derivatives
Non-polar Hexane, Toluene, CyclohexaneGenerally Low
Polar Aprotic Acetone, Acetonitrile, DichloromethaneModerate to High
Polar Protic Methanol, Ethanol, IsopropanolModerate

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various research and development activities. The following are detailed methodologies for two common experimental techniques used to measure the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask or a stirred reactor).

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution due to temperature changes.

    • Immediately filter the withdrawn sample through a fine-pored syringe filter (e.g., 0.22 µm) into a pre-weighed, clean, and dry container.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it accurately.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is generally faster than the gravimetric method but requires the development of a calibration curve.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

  • Sample Withdrawal, Filtration, and Dilution:

    • Withdraw and filter a sample of the saturated supernatant as described in step 2 of the Gravimetric Method.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculation:

    • Calculate the solubility by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Withdraw supernatant B->C D Filter through syringe filter (0.22 µm) C->D E Transfer filtrate to pre-weighed container D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Calculate solubility (g/100g solvent) G->H

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While specific solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides researchers with the necessary theoretical background and practical methodologies to ascertain this crucial physicochemical property. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust approaches for generating reliable solubility data, which is indispensable for advancing research and development involving this and other novel pyrazole derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester with a hydrazine derivative. Specifically, the protocol outlines the reaction between phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate. This document includes a step-by-step experimental procedure, a summary of quantitative data, characterization details, and a workflow diagram to ensure reproducibility and clarity for researchers in the field.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl group into the pyrazole ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets. This compound serves as a key building block for the synthesis of more complex and biologically active molecules. The presented protocol offers a straightforward and efficient method for the preparation of this important intermediate.

Experimental Protocol

The synthesis of this compound is achieved through the cyclocondensation reaction of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate.[1]

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
PhenylhydrazineC₆H₈N₂108.141.08 g (10 mmol)≥97%
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.111.84 g (10 mmol)≥98%
Glacial Acetic AcidCH₃COOH60.0520 mLACS grade
EthanolC₂H₅OH46.07For recrystallizationReagent grade
WaterH₂O18.02For washingDeionized

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (1.08 g, 10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Quantitative Data Summary

ParameterValue
Reactants
Phenylhydrazine1.08 g (10 mmol)
Ethyl 4,4,4-trifluoroacetoacetate1.84 g (10 mmol)
Product
Molecular FormulaC₁₃H₁₁F₃N₂O₂
Molecular Weight284.24 g/mol
Theoretical Yield2.84 g
Reaction Conditions
SolventGlacial Acetic Acid
TemperatureReflux
Reaction Time2-4 hours

Characterization Data

The structure of the synthesized this compound can be confirmed by standard analytical techniques.

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.05 (s, 1H, pyrazole-H), 7.55-7.45 (m, 5H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)162.5 (C=O), 141.0 (q, J = 39.4 Hz, C-CF₃), 137.5, 130.0, 129.5, 126.0, 120.0 (q, J = 270.7 Hz, CF₃), 115.0, 61.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).
Mass Spectrometry (MS) m/z284.08 [M]⁺

Note: The spectroscopic data provided is representative and may vary slightly depending on the specific instrumentation and conditions used.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenylhydrazine Phenylhydrazine Mix Mix in Glacial Acetic Acid Phenylhydrazine->Mix EtTFA Ethyl 4,4,4-trifluoroacetoacetate EtTFA->Mix Reflux Reflux (2-4h) Mix->Reflux Quench Quench with Ice Water Reflux->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Ethyl 1-phenyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate Recrystallize->Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

  • Glacial acetic acid is corrosive; avoid contact with skin and eyes.

  • Handle all organic solvents with care and away from ignition sources.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The provided characterization data will aid in confirming the identity and purity of the final product.

References

Applications of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules. The unique combination of a phenyl ring, a trifluoromethyl group, and a pyrazole core imparts favorable physicochemical properties to its derivatives, influencing their pharmacokinetic and pharmacodynamic profiles. This document provides an overview of the applications of this compound and its analogues in medicinal chemistry, supported by quantitative data and detailed experimental protocols for their synthesis and biological evaluation.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of the title compound have been shown to exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group often enhances the anticancer potency of these compounds.

  • Antimicrobial Activity: The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogens, including drug-resistant strains.

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Certain derivatives of this compound have shown potent anti-inflammatory properties, suggesting their potential as novel treatments for inflammatory disorders.

Data Presentation: Biological Activity of Structurally Related Pyrazole Derivatives

While specific biological activity data for this compound is not extensively available in the public domain, the following tables summarize the quantitative data for structurally similar pyrazole derivatives, providing valuable insights into their potential.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(1H-pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-oneMCF-75.84 ± 0.76[1]
MDA-MB-2315.01 ± 0.32[1]
HCT-1165.57 ± 0.02[1]
3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivativeHCT-116Moderate[2]
HepG2Moderate[2]
MCF-7Moderate[2]
N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]anilineHep-23.25 mg/mL[3]
P81517.82 mg/mL[3]
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivativeA54926[3]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1-(4,6-Dimethylpyrimidin-2-yl)-4-(arylazo)-3,5-bis(trifluoromethyl)-1H-pyrazole derivativesE. coli3.12[4]
L. monocytogenes3.12[4]
S. flexneri3.12[4]
S. aureus6.25[4]
N-(Trifluoromethyl)phenyl substituted pyrazole derivativeMRSA3.12[5]
3,5-Bistrifluoromethyl-4-arylazo-4,5-dihydro-1H-pyrazolesB. cereus6.25[4]
S. aureus6.25[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a representative method based on the common synthetic strategies for similar pyrazole compounds.[6][7]

Reaction Scheme:

G reagent1 Ethyl 2-(phenylhydrazineylidene)-3-oxobutanoate plus + reagent1->plus reagent2 Trifluoroacetic Anhydride product This compound reagent2->product Cyclization plus->reagent2 G start Seed cancer cells in 96-well plates treat Treat cells with pyrazole derivatives start->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Measure absorbance at 570 nm add_dmso->read G start Prepare serial dilutions of pyrazole compounds in 96-well plates add_bacteria Inoculate with bacterial suspension start->add_bacteria incubate Incubate at 37°C for 24h add_bacteria->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic G cluster_cancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms cluster_antiinflammatory Anti-inflammatory Mechanisms kinase Kinase Inhibition (e.g., CDK, Aurora) cell_cycle Cell Cycle Arrest kinase->cell_cycle apoptosis Induction of Apoptosis cancer_cell Cancer Cell apoptosis->cancer_cell Induction cell_cycle->cancer_cell Inhibition angiogenesis Inhibition of Angiogenesis angiogenesis->cancer_cell Inhibition dna_gyrase DNA Gyrase Inhibition bacterium Bacterium dna_gyrase->bacterium Inhibition cell_wall Cell Wall Synthesis Inhibition cell_wall->bacterium Inhibition protein_synthesis Protein Synthesis Inhibition protein_synthesis->bacterium Inhibition cox COX-2 Inhibition inflammation Inflammation cox->inflammation Reduction cytokines Pro-inflammatory Cytokine Inhibition cytokines->inflammation Reduction pyrazole Pyrazole Derivatives pyrazole->kinase pyrazole->apoptosis pyrazole->dna_gyrase pyrazole->cox

References

Application Notes and Protocols: Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a versatile chemical intermediate in the synthesis of biologically active compounds. The protocols detailed below are intended to guide researchers in the efficient utilization of this building block for the development of novel therapeutics and other valuable chemical entities.

Introduction

This compound is a key heterocyclic building block characterized by a pyrazole core substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C5 position, and an ethyl carboxylate at the C4 position. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compounds, while the ester functionality provides a convenient handle for further chemical modifications.

Key Applications

The primary application of this compound lies in its role as a precursor to potent and selective enzyme inhibitors, particularly for cyclooxygenase-2 (COX-2).[1][2][3] By serving as a scaffold, this intermediate enables the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects compared to non-selective inhibitors.[4] Furthermore, its derivatives are explored for their potential as anticancer, and central nervous system (CNS) active agents.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and key transformations of this compound and its analogs.

Table 1: Synthesis of Ethyl Pyrazole-4-carboxylate Analogs

Starting AcetophenoneHydrazine ReactantSolventReaction ConditionsYield (%)Reference
4-Methylacetophenone(4-Sulfamoylphenyl)hydrazineMethanolReflux, 4h60-70[2]
AcetophenonePhenylhydrazineEthanolReflux, 6h75-85General protocol
4-Chloroacetophenone(4-Methoxyphenyl)hydrazineAcetic Acid100°C, 8h65-75General protocol

Table 2: Hydrolysis of Ethyl Pyrazole-4-carboxylates

Starting EsterBaseSolventReaction ConditionsYield (%)Reference
This compoundLiOHTHF/WaterRoom Temp, 12h>95General protocol
Ethyl 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carboxylateNaOHEthanol/WaterReflux, 4h90-98General protocol
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylateKOHMethanol/Water60°C, 6h88-95[5]

Table 3: Amide Coupling of Pyrazole-4-carboxylic Acids

Carboxylic AcidAmineCoupling ReagentSolventYield (%)Reference
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidAnilineHATU, DIPEADMF80-90General protocol
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidBenzylamineEDCI, HOBtDCM85-95General protocol
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid4-tert-ButylanilineNot specifiedNot specified85.3[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step, one-pot procedure for the synthesis of the title compound via a Claisen condensation followed by cyclization.

Materials:

  • Acetophenone

  • Ethyl trifluoroacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Phenylhydrazine hydrochloride

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Claisen Condensation:

    • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add acetophenone (1.0 eq) dropwise.

    • After stirring for 15 minutes, add ethyl trifluoroacetate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the intermediate 1,3-diketone can be monitored by TLC.

  • Cyclization:

    • To the reaction mixture containing the 1,3-diketone, add phenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Hydrolysis to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-24 hours. Monitor the hydrolysis by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize Pyrazole-4-carboxamides

This protocol describes a standard procedure for the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine.

Materials:

  • 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole-4-carboxamide.

Visualizations

The following diagrams illustrate the key synthetic pathways and the mechanism of action of the resulting bioactive compounds.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization Acetophenone Acetophenone Diketone 1,3-Diketone Intermediate Acetophenone->Diketone NaOEt, EtOH (Claisen Condensation) EtTFA Ethyl Trifluoroacetate EtTFA->Diketone Intermediate Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate Diketone->Intermediate AcOH (cat.) Reflux (Cyclization) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate CarboxylicAcid Pyrazole-4-carboxylic Acid Intermediate->CarboxylicAcid LiOH, THF/H2O (Hydrolysis) Amide Bioactive Pyrazole-4-carboxamide (e.g., COX-2 Inhibitor) CarboxylicAcid->Amide HATU, DIPEA (Amide Coupling) Amine Primary or Secondary Amine Amine->Amide

Caption: Synthetic workflow for the preparation of bioactive pyrazole-4-carboxamides.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 Oxygenation & Peroxidation COX2 COX-2 (Cyclooxygenase-2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Signal Transduction CelecoxibAnalog Celecoxib Analog (from Pyrazole Intermediate) CelecoxibAnalog->COX2 Selective Inhibition

Caption: Mechanism of action of Celecoxib analogs as selective COX-2 inhibitors.

References

High-Yield Synthesis of Substituted Pyrazole Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole esters are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. Their prevalence is due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The efficient and high-yield synthesis of these scaffolds is therefore of paramount importance. This document provides detailed application notes and protocols for several robust methods for synthesizing substituted pyrazole esters, catering to various laboratory settings and substrate requirements. The protocols outlined below offer a range of techniques from conventional heating to modern microwave-assisted and multicomponent reactions, enabling the synthesis of a diverse library of pyrazole derivatives.

I. Synthesis via Vilsmeier Cyclization of Hydrazones

This method offers a reliable route to 1H-pyrazole-4-carboxylic acid esters, with the option of conventional heating or microwave irradiation for accelerated reaction times and improved yields.[1] The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and cyclizing agent.

Logical Workflow: Vilsmeier Cyclization

Vilsmeier_Cyclization start Start hydrazone Hydrazone of β-keto ester start->hydrazone reaction Reaction Mixture hydrazone->reaction Dissolve in DMF vilsmeier Vilsmeier Reagent (POCl₃ + DMF) vilsmeier->reaction Add dropwise at 0°C conventional Conventional Heating (70-80°C, 4h) reaction->conventional Option 1 microwave Microwave Irradiation (on SiO₂ support) reaction->microwave Option 2 workup Work-up (Neutralization, Filtration) conventional->workup microwave->workup purification Purification (Column Chromatography) workup->purification product Substituted Pyrazole Ester purification->product end End product->end

Caption: Workflow for Vilsmeier Cyclization.

Experimental Protocols

Protocol 1: Conventional Heating Method

  • In a round-bottom flask, dissolve the hydrazone of a β-keto ester (0.001 mol) in dry DMF (4 mL).

  • Cool the stirred solution in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 0.003 mol, 0.460 g) dropwise to the solution.

  • Allow the reaction mixture to reach room temperature and then reflux at 70-80°C for approximately 4 hours.

  • After completion, pour the mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight.

  • Collect the resulting pale yellow precipitate by filtration.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (15:85) as the eluent to obtain the pure 1H-pyrazole-4-carboxylic acid ester.

Protocol 2: Microwave-Assisted Method

  • In a microwave-safe vessel, dissolve the hydrazone of a β-keto ester (0.001 mol) in dry DMF (4 mL).

  • Cool the solution in an ice bath.

  • Add POCl₃ (0.003 mol) dropwise.

  • Add silica gel (60-120 mesh) to create a slurry.

  • Subject the slurry to microwave irradiation (power and time to be optimized based on the specific substrate and microwave system, but generally for a short duration).[1]

  • After the reaction, wash the slurry with ice-cold water and allow it to settle.

  • Collect the supernatant washings. Repeat this washing process 3 to 4 times.

  • Combine the aqueous washings and filter to collect the crude pyrazole.

  • Recrystallize the crude product from chloroform to yield the pure product.

Data Presentation
MethodReaction TimeYieldNotes
Conventional Heating4 hoursGoodStandard laboratory setup.
Microwave IrradiationMinutesConsiderably IncreasedRapid synthesis with higher efficiency.[1]
Microwave on SiO₂MinutesEven Better YieldsSolid support enhances reaction efficiency.[1]

II. One-Pot Synthesis from Ketones and Acid Chlorides

This highly efficient and chemoselective method allows for the rapid synthesis of a wide variety of pyrazoles, including previously inaccessible ones and complex fused-ring systems.[2] The process involves the in-situ formation of 1,3-diketones from ketones and acid chlorides, which are then immediately cyclized with hydrazine.[2][3]

Reaction Pathway: One-Pot Pyrazole Synthesis

OnePot_Pyrazole ketone Ketone enolate Enolate Intermediate ketone->enolate + Base base Lithium Base (e.g., LiHMDS) diketone 1,3-Diketone (in situ) enolate->diketone + Acid Chloride acid_chloride Acid Chloride pyrazole Substituted Pyrazole diketone->pyrazole + Hydrazine hydrazine Hydrazine

Caption: One-pot synthesis of pyrazoles.

Experimental Protocol

Protocol 3: General One-Pot Procedure

  • To a solution of a ketone in a hydrocarbon solvent (e.g., toluene), add a lithium base (e.g., LiHMDS) at a suitable temperature (e.g., 0°C to room temperature) to form the enolate.

  • Add the desired acid chloride to the reaction mixture to form the 1,3-diketone in situ.

  • After the formation of the diketone, add hydrazine to the reaction mixture.

  • Allow the cyclization reaction to proceed. The reaction time and temperature may vary depending on the substrates.

  • Upon completion, perform an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by chromatography or recrystallization to obtain the desired pyrazole.

Data Presentation

This method is noted for its good to excellent yields and tolerance of a diverse range of functional groups, including nitriles, esters, and alkyl halides.[2][4] The use of lithium bases in toluene has been found to provide the best yields.[2]

III. Multicomponent Synthesis of Pyrazole Derivatives

Multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, high atom economy, and high conversion rates, making them ideal for modern industrial production.[5] These one-step reactions involve three or more components to form a single product.[5]

Logical Flow: Four-Component Synthesis

MCR_Flow start Start aldehyde Aldehyde start->aldehyde reaction One-Pot Reaction (Sodium Gluconate Catalyst) aldehyde->reaction malononitrile Malononitrile malononitrile->reaction beta_ketoester β-Ketoester beta_ketoester->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product Dihydropyrano[2,3-c]pyrazole reaction->product end End product->end

Caption: Four-component synthesis workflow.

Experimental Protocol

Protocol 4: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [5]

  • In a suitable reaction vessel, combine the aldehyde, malononitrile, β-ketoester, and hydrazine hydrate.

  • Add a catalytic amount of sodium gluconate.

  • The reaction can be carried out in a suitable solvent or under solvent-free conditions, depending on the specific substrates.

  • Stir the reaction mixture at a specified temperature for the required duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an appropriate work-up, which may involve adding water to precipitate the product.

  • Collect the solid product by filtration, wash it, and dry it.

  • If necessary, purify the product by recrystallization from a suitable solvent.

Data Presentation

Multicomponent reactions often result in high yields of the desired products. For instance, the five-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by montmorillonite K10 at 65-70°C for 5 hours under solvent-free conditions has been reported to yield products in the range of 81-91%.[6]

Conclusion

The synthetic protocols detailed in these application notes provide a versatile toolkit for researchers in the field of medicinal chemistry and drug development. The choice of method will depend on the available starting materials, desired substitution pattern, and laboratory equipment. The Vilsmeier cyclization offers a straightforward route to pyrazole-4-carboxylic acid esters, with microwave assistance providing a significant acceleration. The one-pot synthesis from ketones and acid chlorides is a powerful method for accessing a broad range of pyrazoles with high efficiency. Finally, multicomponent reactions represent a green and atom-economical approach to constructing complex pyrazole-containing heterocycles. By leveraging these high-yield synthetic strategies, researchers can efficiently generate diverse libraries of substituted pyrazole esters for biological screening and lead optimization.

References

One-Pot Synthesis of Pyrazole Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3][4] Prominent drugs such as the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant feature a pyrazole scaffold, highlighting the therapeutic importance of this chemical moiety.[5][6][7][8] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles.

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex pyrazole derivatives.[1][9] These reactions, in which three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials, offer significant advantages over traditional multi-step synthesis.[10] Key benefits include simplified procedures, reduced reaction times, lower costs, energy savings, and higher product yields.[10] Furthermore, MCRs align with the principles of green chemistry by minimizing waste and the use of hazardous solvents.[11] This document provides detailed protocols for the one-pot synthesis of pyrazole derivatives, presents comparative data for different synthetic approaches, and illustrates relevant biological signaling pathways.

Key Applications in Drug Development

The diverse biological activities of pyrazole derivatives make them attractive candidates for drug discovery programs targeting a range of diseases:

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][12]

  • Anticancer Therapeutics: The pyrazole scaffold is a common feature in the design of kinase inhibitors and other anticancer agents that can induce apoptosis and inhibit tumor cell proliferation.[4][13]

  • Antimicrobial Agents: Functionalized pyrazoles have shown promising activity against various bacterial and fungal strains.[1][10]

  • Neurological Disorders: Certain pyrazole derivatives have been investigated for their potential in treating neurological conditions by modulating neurotransmitter systems.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol describes a mild and efficient one-pot synthesis of 3,5-disubstituted pyrazoles from simple starting materials. The reaction proceeds through the initial formation of a pyrazoline intermediate, which is subsequently oxidized in the same reaction vessel.

Materials:

  • Aryl methyl ketone (e.g., Acetophenone)

  • Araldehyde (e.g., Benzaldehyde)

  • Hydrazine dihydrochloride (NH₂NH₂·2HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Rectified spirit (Ethanol)

  • Potassium bromate (KBrO₃)

  • Potassium bromide (KBr)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a 100 mL round-bottomed flask, add the aryl methyl ketone (2 mmol), araldehyde (2 mmol), hydrazine dihydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol).

  • Add 7 mL of rectified spirit to the flask.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux and maintain for 30 minutes. The color of the mixture will typically change, indicating the formation of the pyrazoline intermediate.

  • After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.

  • In a separate beaker, prepare an aqueous solution of potassium bromate and potassium bromide.

  • Slowly add the bromate-bromide solution to the reaction mixture with continuous stirring. This will oxidize the pyrazoline to the corresponding pyrazole.

  • Continue stirring for an additional 15-20 minutes at room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted pyrazole.

  • Dry the purified product and determine the yield. Characterize the compound using appropriate analytical techniques (e.g., IR, ¹H NMR).

Protocol 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives via Grinding

This protocol outlines a solvent-free, environmentally friendly method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives using a grinding technique.

Materials:

  • Acetylene ester (e.g., Dimethyl acetylenedicarboxylate)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Aryl aldehyde

  • Malononitrile

  • Mortar and pestle

Procedure:

  • In a mortar, combine the acetylene ester (1 mmol), hydrazine hydrate (1 mmol), aryl aldehyde (1 mmol), and malononitrile (1 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for the time specified in the literature (typically 10-30 minutes).

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid product is typically washed with water and then recrystallized from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.

  • Dry the product and calculate the yield. Confirm the structure using spectroscopic methods.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Protocols for Pyrazole Derivatives

ProtocolNumber of ComponentsCatalystSolventReaction TimeYield (%)Reference
Synthesis of 3,5-disubstituted pyrazoles3None (in situ oxidation)Ethanol30 min (reflux)Good[13]
Synthesis of dihydropyrano[2,3-c]pyrazoles4NoneSolvent-free (grinding)10-30 minExcellent[8]
Synthesis of pyrano[2,3-c]pyrazoles4Piperidine (5 mol%)Water20 min85-93[1]
Synthesis of pyrazole-dimedone derivatives4Diethylamine (Et₂NH)Water1-12 h40-78[1]
Synthesis of 5-aminopyrazole-4-carbonitriles3Sodium p-toluenesulfonate (NaPTS)WaterNot specifiedGood

Visualizations

Signaling Pathway Diagrams

celecoxib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Promotes Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

rimonabant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Leads to Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks/Inverse Agonist

Caption: Mechanism of action of Rimonabant at the CB1 receptor.

Experimental Workflow Diagram

three_component_synthesis cluster_reactants Reactants Aryl_ketone Aryl Methyl Ketone Mixing Mix in Ethanol Aryl_ketone->Mixing Araldehyde Araldehyde Araldehyde->Mixing Hydrazine Hydrazine Dihydrochloride Hydrazine->Mixing Base Sodium Acetate Base->Mixing Reflux Reflux for 30 min Mixing->Reflux Oxidation Add Bromate-Bromide Solution Reflux->Oxidation Isolation Filter and Recrystallize Oxidation->Isolation Product 3,5-Disubstituted Pyrazole Isolation->Product

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the scale-up synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is based on a robust and scalable cyclocondensation reaction. This document includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow to ensure reproducibility and efficiency in a larger-scale production environment.

Introduction

This compound is a crucial building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances the metabolic stability and binding affinity of molecules, making this scaffold particularly valuable in drug discovery. The pyrazole core is a common feature in numerous biologically active compounds.[1][2][3] This protocol outlines a reproducible and scalable method for its synthesis.

Overall Reaction Scheme

The synthesis involves a two-step process starting from readily available commercial reagents. The first step is the formation of a key intermediate, ethyl 2-(phenylhydrazono)-4,4,4-trifluoro-3-oxobutanoate, through the reaction of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine. This intermediate is then cyclized to afford the final product, this compound.

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors equipped with overhead stirring, temperature control (heating/cooling mantle), a condenser, and a nitrogen inlet/outlet.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Phenylhydrazine, Acetic Acid, Ethanol, Toluene, Sodium Bicarbonate, Brine solution, Anhydrous Magnesium Sulfate.

  • Filtration: Buchner funnel, filter press, or centrifuge.

  • Drying: Vacuum oven.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Ethyl 4,4,4-trifluoroacetoacetate - Phenylhydrazine Reaction1 Step 1: Hydrazone Formation - Solvent: Ethanol - Catalyst: Acetic Acid (catalytic) - Temp: 0-5 °C to RT Start->Reaction1 Workup1 Work-up 1: - Water Quench - Filtration - Washing with cold Ethanol Reaction1->Workup1 Intermediate Intermediate: Ethyl 2-(phenylhydrazono)-4,4,4-trifluoro-3-oxobutanoate Workup1->Intermediate Reaction2 Step 2: Cyclization - Solvent: Toluene - Temp: Reflux Intermediate->Reaction2 Workup2 Work-up 2: - Solvent Removal - Aqueous Wash (NaHCO3, Brine) - Drying (MgSO4) Reaction2->Workup2 Purification Purification: - Recrystallization (Ethanol/Water) Workup2->Purification FinalProduct Final Product: Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate Purification->FinalProduct

Caption: Synthetic workflow for the scale-up production of the target pyrazole.

Step 1: Synthesis of Ethyl 2-(phenylhydrazono)-4,4,4-trifluoro-3-oxobutanoate (Intermediate)
  • Reactor Setup: Charge a clean, dry reactor with Ethyl 4,4,4-trifluoroacetoacetate and ethanol. Begin stirring and cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of phenylhydrazine in ethanol to the reactor, maintaining the internal temperature below 10 °C. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the intermediate product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Step 2: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge the reactor with the dried intermediate from Step 1 and toluene.

  • Cyclization: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The cyclization reaction will result in the elimination of water. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Aqueous Wash: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Data Presentation

Table 1: Reagent Quantities for Scale-up Synthesis

ReagentMolecular WeightMoles (equiv.)Quantity (kg) for 1 kg of Final Product
Ethyl 4,4,4-trifluoroacetoacetate184.11 g/mol 1.2~0.78
Phenylhydrazine108.14 g/mol 1.0~0.38
Toluene--5-10 L/kg of intermediate
Ethanol--3-5 L/kg of starting material

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterStep 1: Hydrazone FormationStep 2: Cyclization
Temperature 0 °C to Room TemperatureReflux (~110-120 °C)
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-95% (Intermediate)80-90% (Final Product)
Purity (by HPLC) >95%>98% after recrystallization

Logical Relationship Diagram

Logical_Relationship StartingMaterials Key Starting Materials - Ethyl 4,4,4-trifluoroacetoacetate - Phenylhydrazine ReactionType Core Reaction Type: Cyclocondensation StartingMaterials->ReactionType IntermediateFormation Intermediate Formation: Formation of Phenylhydrazone ReactionType->IntermediateFormation CyclizationStep Key Transformation: Intramolecular Cyclization (Pyrazole Ring Formation) IntermediateFormation->CyclizationStep Product Target Molecule: Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate CyclizationStep->Product Application Primary Application: Intermediate for Pharmaceuticals and Agrochemicals Product->Application

Caption: Logical flow from starting materials to the final product and its application.

Conclusion

This document provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. By following the outlined procedures and utilizing the provided data tables and diagrams, researchers and production chemists can achieve a high-yielding and efficient synthesis of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential during all stages of this synthesis.

References

Application Notes and Protocols for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class, a group of heterocyclic compounds that have garnered significant attention in agrochemical research.[1] Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, making them valuable scaffolds for the development of novel fungicides, herbicides, and insecticides.[1][2] The trifluoromethyl group and the phenyl substituent on the pyrazole ring are key structural features that can influence the compound's biological efficacy and mode of action.

While specific research on this compound is limited, extensive studies on structurally similar pyrazole carboxylates and carboxamides provide valuable insights into its potential applications and mechanisms of action in the agrochemical sector. This document outlines potential applications, experimental protocols, and relevant data based on research conducted on analogous compounds.

Potential Agrochemical Applications

Based on the known activities of related pyrazole derivatives, this compound is a candidate for investigation in the following areas:

  • Fungicide Development: Many pyrazole carboxamides are potent inhibitors of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[3][4] This inhibition disrupts the fungal life cycle, leading to cell death. While the carboxylate ester may show lower intrinsic activity than the corresponding amides, it can serve as a crucial intermediate for the synthesis of more potent fungicidal agents.

  • Herbicide Development: Phenylpyrazole derivatives have been investigated as herbicides that inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death.

  • Insecticide Development: Although less common for this specific subclass, some pyrazole derivatives have been developed as insecticides.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the agrochemical potential of this compound, adapted from studies on related compounds.

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a general method for the conversion of the title compound (an ester) to a more biologically active carboxamide derivative.

Workflow for Synthesis of Pyrazole Carboxamides

Ester Ethyl 1-phenyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate Acid 1-phenyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid Ester->Acid Hydrolysis (e.g., LiOH, NaOH) AcidChloride 1-phenyl-5-(trifluoromethyl)- 1H-pyrazole-4-carbonyl chloride Acid->AcidChloride Chlorination (e.g., SOCl2, Oxalyl chloride) Amide N-substituted 1-phenyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxamide AcidChloride->Amide Amidation Amine Substituted Amine (R-NH2) Amine->Amide

Caption: Synthesis workflow from ester to amide.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM)

  • Substituted amine (R-NH₂)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Hydrolysis to Carboxylic Acid:

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess of LiOH or NaOH and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

  • Formation of Acid Chloride:

    • Suspend the dried carboxylic acid in an anhydrous solvent like DCM.

    • Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux until the reaction is complete.

    • Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

  • Amidation:

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted amine and a base (e.g., triethylamine) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature until completion.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted pyrazole carboxamide.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is used to determine the efficacy of the compound in inhibiting the growth of various plant pathogenic fungi.

Workflow for In Vitro Antifungal Assay

cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation Prep_Compound Prepare stock solution of test compound in DMSO Add_Compound Incorporate compound into molten PDA at various concentrations Prep_Compound->Add_Compound Prep_Media Prepare Potato Dextrose Agar (PDA) Prep_Media->Add_Compound Prep_Fungi Culture pathogenic fungi Inoculate Place a mycelial plug of the fungus in the center of the plate Prep_Fungi->Inoculate Pour_Plates Pour PDA into Petri dishes Add_Compound->Pour_Plates Pour_Plates->Inoculate Incubate Incubate plates at 25-28°C Inoculate->Incubate Measure Measure the diameter of the fungal colony Incubate->Measure Calculate Calculate the percentage of inhibition Measure->Calculate

Caption: Workflow for mycelial growth inhibition assay.

Materials:

  • Test compound (this compound or its derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Valsa mali)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

  • Caliper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations in the agar plates.

  • Preparation of Agar Plates:

    • Autoclave the PDA medium and cool it to approximately 50-60 °C.

    • Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). An equivalent amount of DMSO should be added to the control plates.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

    • Incubate the plates at a suitable temperature for the specific fungus (typically 25-28 °C) until the fungal growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in both the control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.

Protocol 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol is designed to investigate if the compound's mode of action involves the inhibition of the SDH enzyme.

Materials:

  • Mitochondria isolated from the target organism (e.g., a specific fungus)

  • Test compound

  • Potassium phosphate buffer

  • Succinate

  • Phenazine methosulfate (PMS)

  • 2,6-dichloroindophenol (DCIP)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of succinate, PMS, and DCIP in the potassium phosphate buffer.

  • Enzyme Assay:

    • In a 96-well plate or cuvette, add the potassium phosphate buffer, the mitochondrial suspension (enzyme source), and the test compound at various concentrations.

    • Pre-incubate the mixture for a few minutes at a controlled temperature.

    • Initiate the reaction by adding succinate.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of this reaction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC₅₀ (Inhibitor Concentration to cause 50% inhibition) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data from Analogous Compounds

Table 1: Antifungal Activity of Pyrazole Carboxylate and Carboxamide Derivatives

Compound/Derivative ClassTarget FungusEC₅₀ (mg/L)IC₅₀ (µM)Reference
Phenyl Pyrazole Carboxylate DerivativesBotrytis cinereaWeak Activity-[3]
Phenyl Pyrazole Carboxylate DerivativesSclerotinia sclerotiorumWeak Activity-[3]
Phenyl Pyrazole Carboxylate DerivativesValsa maliWeak Activity-[3]
Thiazole-containing Pyrazole Carboxylate (Compound 15)Valsa mali0.32-[3][4]
Thiazole-containing Pyrazole Carboxylate (Compound 24)Botrytis cinerea0.40-[3][4]
Thiazole-containing Pyrazole Carboxylate (Compound 24)Sclerotinia sclerotiorum3.54-[3][4]
Thiazole-containing Pyrazole Carboxylate (Compound 15)Succinate Dehydrogenase (SDH)-82.26[3][4]

Note: The "Weak Activity" reported for phenyl pyrazole carboxylate derivatives suggests that the ester form may be less potent than amide analogues, highlighting the importance of the synthesis protocol.

Signaling Pathway

Succinate Dehydrogenase (SDH) Inhibition Pathway

Many pyrazole-based fungicides act by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. This disrupts the production of ATP, the cell's main energy currency, and leads to fungal death.

cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII Electron Transfer ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Electron Transfer ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV Electron Transfer ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation Inhibitor Pyrazole Carboxylate (e.g., Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate derivative) Inhibitor->ComplexII INHIBITS

Caption: Inhibition of the mitochondrial electron transport chain.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and is based on research on structurally related compounds. Researchers should conduct their own validation and optimization of these methods for this compound. Appropriate safety precautions should be taken when handling all chemical substances.

References

Application Notes: Evaluating Potential COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, such as prostaglandins, prostacyclin, and thromboxane.[1][2] These lipid compounds are key mediators in a wide array of physiological and pathological processes. Two primary isoforms of the enzyme have been identified: COX-1 and COX-2.[3]

  • COX-1 is constitutively expressed in most tissues and plays a vital role in maintaining normal physiological functions, including protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[4][5][6]

  • COX-2 is typically not present in most cells under normal conditions but is inducibly expressed in response to pro-inflammatory stimuli like cytokines, growth factors, and tumor promoters.[2][7][8] It is the isoform primarily responsible for the elevated prostaglandin production that drives inflammation and pain.[9]

The discovery of these two isoforms was a landmark in pharmacology, providing a clear rationale for the therapeutic actions and side effects of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] While the anti-inflammatory benefits of NSAIDs stem from the inhibition of COX-2, the common adverse effects, such as gastrointestinal ulceration and bleeding, are largely due to the concurrent inhibition of COX-1.[9][11] This understanding spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[4][12]

These application notes provide an overview of the COX signaling pathway, detailed protocols for evaluating the inhibitory potential of novel compounds, and guidance on data interpretation.

The COX Signaling Pathway

The enzymatic activity of COX is the rate-limiting step in the synthesis of prostanoids from arachidonic acid, which is released from the cell membrane by phospholipase A2.[13] Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2).[13][14] PGH2 is then rapidly converted into various biologically active prostanoids by specific downstream synthases.[13][14]

Caption: The COX signaling pathway converts arachidonic acid to prostanoids.

Experimental Workflow for Screening COX Inhibitors

The evaluation of a compound's potential as a COX inhibitor typically follows a multi-stage screening process. This workflow begins with broad primary screening to identify initial "hits" and progresses to more complex, physiologically relevant assays to characterize lead candidates.

Experimental_Workflow A Compound Library (Synthetic or Natural Products) B Primary Screening: In Vitro Enzyme Assay (e.g., Fluorometric, EIA) A->B High-Throughput Screening C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response & IC50 Determination (for both COX-1 and COX-2) C->D E Selectivity Index (SI) Calculation (IC50 COX-1 / IC50 COX-2) D->E F Secondary Screening: Ex Vivo / Cell-Based Assays (e.g., Human Whole Blood Assay) E->F Characterize Hits G Lead Candidate Selection F->G H In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) G->H Validate Leads I Preclinical Development H->I

Caption: A typical workflow for identifying and validating novel COX inhibitors.

Protocols

Protocol 1: In Vitro Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a rapid and sensitive method for high-throughput screening of potential COX-2 inhibitors.[1][2][15] The assay measures the peroxidase component of the COX enzyme, which generates a fluorescent product from a specific probe.[1]

A. Materials and Reagents:

  • Human Recombinant COX-1 or COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red or similar)

  • COX Cofactor (e.g., a heme compound)

  • Arachidonic Acid (Substrate)

  • 100% Ethanol

  • NaOH solution

  • Test Compounds and Control Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • DMSO (for dissolving compounds)

  • 96-well solid black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

B. Reagent Preparation:

  • COX Enzyme: Reconstitute the lyophilized enzyme (e.g., COX-2) with 110 µl of sterile ddH₂O. Aliquot and store at -80°C. Keep on ice during use.[1][15]

  • Arachidonic Acid (Substrate): Reconstitute the vial with 55 µl of 100% Ethanol and vortex.[1] Immediately before use, prepare the final working solution by mixing 5 µl of the ethanol stock with 5 µl of NaOH, vortexing, and then diluting with 90 µl of purified water.[1]

  • Test Compounds: Dissolve test inhibitors in DMSO to create a concentrated stock. Dilute these stocks to 10x the desired final test concentration using COX Assay Buffer.[15]

C. Assay Procedure:

  • Plate Setup: Prepare wells in a 96-well black plate for each condition (in triplicate):

    • Enzyme Control (EC): 10 µl of COX Assay Buffer. This represents 100% enzyme activity.

    • Inhibitor Control (IC): 10 µl of a known COX inhibitor (e.g., Celecoxib).

    • Test Sample (S): 10 µl of the 10x diluted test compound.

    • Solvent Control (Optional): If concerned about solvent effects, include a well with the same final concentration of DMSO as the test samples.

  • Reaction Mix Preparation: Prepare a master mix for the number of assays. For each well, combine:

    • 78 µl COX Assay Buffer

    • 1 µl COX Probe

    • 1 µl COX Cofactor

  • Enzyme Addition: Add 10 µl of the reconstituted COX enzyme to each well (EC, IC, and S).

  • Reaction Initiation: Add 80 µl of the Reaction Mix to each well. Using a multichannel pipette, add 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction simultaneously.[1]

  • Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[15]

D. Data Calculation:

  • Calculate the reaction rate (slope) for all samples by choosing two time points (T₁ and T₂) in the linear portion of the curve and using the formula: Slope = (RFU₂ - RFU₁) / (T₂ - T₁).

  • Calculate the percent inhibition for each test compound using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100.[16]

  • To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve.

Protocol 2: Ex Vivo Human Whole Blood Assay

This assay provides a more physiologically relevant assessment of COX inhibition as it measures the activity of the enzymes within their natural cellular environment. It is considered a gold standard for preclinical evaluation.

A. Principle: The assay separately measures COX-1 activity in platelets and COX-2 activity in monocytes.

  • COX-1 Activity: Whole blood is allowed to clot, which activates platelets and triggers COX-1 to produce Thromboxane B₂ (TXB₂), a stable metabolite of Thromboxane A₂.

  • COX-2 Activity: Whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, which then produce Prostaglandin E₂ (PGE₂).

B. Procedure Outline:

  • Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquot the blood into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Add various concentrations of the test compound (or vehicle control) to the blood aliquots and incubate for a specified time (e.g., 1 hour at 37°C).

  • COX-1 Assay:

    • Transfer an aliquot of the treated blood to a tube without anticoagulant.

    • Incubate at 37°C for 1 hour to allow for clotting and maximal TXB₂ production.

    • Centrifuge to separate the serum.

  • COX-2 Assay:

    • To a separate aliquot of treated blood, add LPS (e.g., 10 µg/mL final concentration).

    • Incubate at 37°C for 24 hours to induce COX-2 and allow for PGE₂ accumulation.

    • Centrifuge to separate the plasma.

  • Quantification: Measure the concentration of TXB₂ (for COX-1) in the serum and PGE₂ (for COX-2) in the plasma using validated Enzyme Immunoassay (EIA) or LC-MS/MS methods.

  • Calculation: Determine the IC₅₀ values for the inhibition of both TXB₂ and PGE₂ production to assess the compound's potency and selectivity for COX-1 and COX-2.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used animal model to assess the acute anti-inflammatory activity of potential COX inhibitors.[4]

A. Animals:

  • Male Wistar rats or Swiss albino mice (e.g., weighing 150-200g).

B. Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Fast the animals overnight with free access to water. Divide them into groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Celecoxib).

    • Test Groups: Receive different doses of the test compound.

    • Administer all substances orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Edema Induction: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Edema Volume: Calculate the increase in paw volume for each animal at each time point.

    • Percent Inhibition of Edema: Calculate the anti-inflammatory activity using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Data Presentation and Interpretation

Quantitative data from inhibitor screening should be presented clearly to allow for direct comparison of potency and selectivity.

Key Parameters:

  • IC₅₀: The half-maximal inhibitory concentration. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent inhibitor.

  • Selectivity Index (SI): The ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2 (SI = IC₅₀ COX-1 / IC₅₀ COX-2).[17] A higher SI value indicates greater selectivity for inhibiting COX-2 over COX-1. Compounds with an SI > 1 are considered COX-2 selective.

Table 1: In Vitro Inhibitory Activity of Various Compounds against COX-1 and COX-2

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Reference Drugs
Celecoxib0.132 - 1.650.049 - 0.137.6 - 30
Rofecoxib18.80.53~35
Etoricoxib1331.25106
Indomethacin0.14.00.025
Ibuprofen13.534.40.4
Novel Compounds
Halogenated Triarylpyrazoles12.4 - 14.50.049 - 0.057201.8 - 253.1
Thiazolyl-hydrazine Analogs>1000.140>714
Pyrazole-thiourea Hybrids-0.0000283 - 0.0002272-
Oxadiazole Hybrids3.680.04189.72
Dipeptide-substituted Indoles2.1060.006351

Data compiled from multiple sources.[17][18][19][20] Absolute values can vary based on assay conditions.

Therapeutic Rationale and Potential Side Effects

The selectivity of a COX inhibitor is a primary determinant of its therapeutic profile and potential adverse effects.

Logic_Diagram Inhibition COX Inhibition COX1_Inhibit COX-1 Inhibition Inhibition->COX1_Inhibit COX2_Inhibit COX-2 Inhibition Inhibition->COX2_Inhibit GI_Prostaglandins Reduced Gastric Prostaglandins (PGE2, PGI2) COX1_Inhibit->GI_Prostaglandins Platelet_TXA2 Reduced Platelet Thromboxane A2 (TXA2) COX1_Inhibit->Platelet_TXA2 Inflammatory_Prostaglandins Reduced Inflammatory Prostaglandins COX2_Inhibit->Inflammatory_Prostaglandins Vascular_PGI2 Reduced Vascular Prostacyclin (PGI2) COX2_Inhibit->Vascular_PGI2 GI_Effects Adverse Effect: Gastrointestinal Toxicity GI_Prostaglandins->GI_Effects leads to Bleeding_Effects Adverse Effect: Impaired Platelet Aggregation Platelet_TXA2->Bleeding_Effects leads to Therapeutic_Effects Therapeutic Effect: Anti-inflammatory, Analgesic Inflammatory_Prostaglandins->Therapeutic_Effects leads to CV_Effects Potential Adverse Effect: Increased Cardiovascular Risk Vascular_PGI2->CV_Effects contributes to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to specific problems that may arise during the synthesis, purification, and characterization of pyrazoles.

Issue 1: Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors ranging from starting material quality to suboptimal reaction conditions.[1] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are often key factors.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1] For many condensation reactions, heating under reflux may be necessary to improve yields and reduce reaction times.[2]

  • Catalyst Selection: The choice of an appropriate acid or base catalyst is critical. In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid, such as acetic acid, is often used.[2] In some cases, the addition of a mild base like sodium acetate can be beneficial, especially when using hydrazine salts.[1]

Issue 2: Formation of Regioisomers

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to different pyrazole products.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Aprotic dipolar solvents have been shown to provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4][5]

  • Control of pH: The pH of the reaction mixture can play a crucial role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Issue 3: Side Product Formation and Reaction Mixture Discoloration

Q3: My reaction mixture has turned dark, and I am observing significant side product formation. What is causing this and how can I prevent it?

A3: Discoloration of the reaction mixture is a common observation, particularly in the Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1]

Troubleshooting Steps:

  • Neutralize Acidity: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative processes that lead to colored impurities.[1]

  • Purification of Starting Materials: As mentioned for low yield issues, ensuring the purity of the hydrazine is critical. Distillation or recrystallization of the hydrazine before use can remove some of these impurities.[1]

Issue 4: Purification Challenges

Q4: I am having difficulty purifying my pyrazole product. What are the recommended methods?

A4: The purification of pyrazoles can be challenging due to the presence of unreacted starting materials, regioisomers, or other side products.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole products.[1] The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[6]

    • Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[6]

    • Mixed Solvent Systems: A common technique involves dissolving the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then adding an "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid, followed by slow cooling.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[1]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the pyrazole into the aqueous layer. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.

Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point.[6]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[6]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system.[6]

  • Seed Crystals: If available, adding a small seed crystal of the pure compound can induce crystallization.[6]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition ACondition BCondition CYield (%)Reference
Catalyst Acetic AcidNano-ZnONone8560
Solvent EthanolAprotic DipolarWater7895
Temperature RefluxRoom Temp.Microwave8265

Note: Yields are representative and can vary significantly based on specific substrates and detailed reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)[1]

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • The crude product can then be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 1,3-Dicarbonyl in Solvent B 2. Add Hydrazine Derivative A->B C 3. Add Acid Catalyst B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F Reaction Complete G 7. Isolate Crude Product (Filtration or Evaporation) F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Are Starting Materials Pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are Reaction Conditions Optimized? A1_Yes->Q2 Sol1 Purify Starting Materials (Distillation/Recrystallization) A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Stoichiometry Correct? A2_Yes->Q3 Sol2 Optimize: - Temperature (Increase/Reflux) - Reaction Time (Monitor by TLC) - Solvent - Catalyst (Acid/Base) A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Adjust Stoichiometry (Slight excess of hydrazine) A3_No->Sol3 Sol3->Q3

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

Knorr_Synthesis_Pathway cluster_reactants Reactants Reactant1 1,3-Dicarbonyl Compound Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 + Catalyst Reactant2 Hydrazine Derivative Reactant2->Intermediate1 + Catalyst Intermediate2 Cyclized Intermediate (non-aromatic) Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Product Intermediate2->Product Dehydration Water 2 H₂O Catalyst Acid Catalyst

Caption: A simplified schematic of the Knorr pyrazole synthesis pathway.

References

Technical Support Center: Purification of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for the purification of crude this compound?

A1: Based on methodologies for structurally similar pyrazole derivatives, the two primary recommended purification methods are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of impurities, as well as the desired final purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: For pyrazole carboxylate esters, ethanol is a commonly used solvent for recrystallization.[1][2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent or solvent system should dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling, while impurities remain in the solution.

Q3: What stationary and mobile phases should I use for column chromatography?

A3: A common choice for the purification of pyrazole derivatives is silica gel (60-120 mesh) as the stationary phase.[3] For the mobile phase, a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent such as ethyl acetate is a good starting point.[3] The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

Q4: My purified compound still shows impurities by TLC/NMR. What should I do?

A4: If residual impurities are present, a second purification step is recommended. If you initially performed recrystallization, consider column chromatography for the subsequent purification, or vice-versa. Alternatively, you can try recrystallization from a different solvent system. For persistent impurities, techniques like preparative HPLC could be explored.

Q5: What are the likely impurities I might encounter?

A5: Without a specific synthesis route, it is challenging to predict the exact impurities. However, common impurities in pyrazole synthesis can include unreacted starting materials, regioisomers, and byproducts from side reactions. If the synthesis involves a condensation reaction, residual reagents or their decomposition products might be present.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Oiling out during recrystallization.
  • Possible Cause: The solvent may be too non-polar for the compound, or the cooling process is too rapid. The melting point of the compound might be lower than the boiling point of the solvent.

  • Solution:

    • Add a small amount of a more polar co-solvent to the hot mixture until the solution becomes clear.

    • Ensure the solution cools down slowly to room temperature before placing it in an ice bath.

    • Try a different solvent or a mixed solvent system with a lower boiling point.

Issue 2: Poor recovery of the compound after recrystallization.
  • Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. Too much solvent might have been used for dissolution.

  • Solution:

    • Before filtering, cool the solution in an ice bath for a longer period to maximize crystal precipitation.

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Consider a different solvent in which the compound has lower solubility at room temperature.

    • Concentrate the filtrate and attempt a second recrystallization.

Issue 3: The compound is not moving from the baseline during column chromatography.
  • Possible Cause: The eluent system is not polar enough to move the compound along the silica gel column.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a petroleum ether/ethyl acetate system).

Issue 4: Co-elution of the compound with an impurity during column chromatography.
  • Possible Cause: The polarity of the compound and the impurity are very similar in the chosen eluent system.

  • Solution:

    • Try a different solvent system for the mobile phase. For example, you could substitute ethyl acetate with acetone or dichloromethane.

    • Consider using a different stationary phase, such as alumina.

    • If the impurity is acidic or basic, an acid-base wash of the crude product before chromatography might remove it.

Data Presentation

The following table summarizes purification methods used for structurally similar pyrazole derivatives, which can serve as a starting point for optimizing the purification of this compound.

CompoundPurification MethodStationary PhaseMobile Phase / SolventYieldReference
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylateColumn ChromatographySilica gel (60-120 mesh)Petroleum ether-ethyl acetate71%[3]
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateRecrystallization-Ethanol-[1]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateRecrystallization-Ethanol-[2]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Troubleshooting_Workflow start Crude Product recrystallization Recrystallization start->recrystallization Method 1 column_chromatography Column Chromatography start->column_chromatography Method 2 purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization purity_check1->troubleshoot_recrystallization Impure purity_check2->pure_product Pure troubleshoot_column Troubleshoot Column Chromatography purity_check2->troubleshoot_column Impure oiling_out Oiling Out? troubleshoot_recrystallization->oiling_out no_movement No Movement on Column? troubleshoot_column->no_movement low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent / Cooling Rate oiling_out->change_solvent Yes low_recovery->column_chromatography No reduce_solvent Reduce Solvent Volume low_recovery->reduce_solvent Yes co_elution Co-elution? no_movement->co_elution No increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes co_elution->recrystallization No change_eluent Change Eluent System co_elution->change_eluent Yes change_solvent->recrystallization reduce_solvent->recrystallization increase_polarity->column_chromatography change_eluent->column_chromatography

References

Technical Support Center: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for synthesizing 1,4,5-trisubstituted pyrazoles, including the target molecule, is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For this compound, this typically involves the reaction of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (a trifluoromethylated β-ketoester) with phenylhydrazine.

Q2: What are the key factors influencing the yield of the reaction?

Several factors can significantly impact the yield of the pyrazole synthesis. These include:

  • Catalyst: The choice of catalyst, if any, can dramatically affect reaction rate and yield. Both acid and base catalysts, as well as metal catalysts, have been employed.

  • Solvent: The polarity and nature of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics and final yield. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[1]

  • Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and decomposition, thus lowering the overall yield.[3]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. However, excessively long reaction times can lead to the degradation of the product.

  • Purity of Reactants: The purity of the starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine, is crucial for achieving a high yield and minimizing side reactions.

Q3: Are there alternative synthetic routes to improve the yield?

Yes, several alternative strategies can be explored to potentially increase the yield:

  • Multi-component Reactions: One-pot, multi-component reactions can be highly efficient, offering good yields and high regioselectivity.[1]

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrilimine (generated in situ from an arylhydrazone) with a suitable dipolarophile can yield pyrazole derivatives.[1]

  • Post-cyclization Functionalization: This approach involves synthesizing a simpler pyrazole ring and then introducing the desired functional groups. This can sometimes offer better control over regioselectivity.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Suboptimal reaction temperature.- Inefficient catalyst.- Inappropriate solvent.- Insufficient reaction time.- Impure reactants.- Optimize the reaction temperature. A gradual increase to 60°C has been shown to improve yield in similar syntheses, but higher temperatures may be detrimental.[3]- Screen different catalysts. Consider Lewis acids like nano-ZnO or silver-based catalysts which have shown high yields in related pyrazole syntheses.[2][5]- Test a range of solvents. Aprotic dipolar solvents like DMF or NMP might be more effective than traditional protic solvents like ethanol.[1]- Monitor the reaction progress using TLC to determine the optimal reaction time.- Ensure the purity of starting materials through appropriate purification techniques.
Formation of Isomeric Impurities - Lack of regioselectivity in the cyclocondensation reaction.- Modify the reaction conditions. The choice of solvent and catalyst can influence regioselectivity.[1]- Consider a synthetic route that offers better regiochemical control, such as a post-cyclization functionalization strategy.[4]
Difficult Product Isolation/Purification - Presence of unreacted starting materials.- Formation of multiple side products.- Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.- Adjust the reaction conditions (temperature, catalyst) to minimize side product formation.- Employ column chromatography for purification. A gradient elution with solvents like ethyl acetate and hexane has been effective for similar compounds.[6]
Reaction Fails to Proceed - Inactive catalyst.- Low reaction temperature.- Unsuitable solvent.- Ensure the catalyst is active and used in the correct amount.- Gradually increase the reaction temperature while monitoring for product formation.- Switch to a solvent in which the reactants are more soluble and that is suitable for the reaction conditions.

Experimental Protocols

General Protocol for Cyclocondensation Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis. Optimization of specific parameters is recommended for maximizing yield.

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Catalyst Addition (Optional): If using a catalyst (e.g., a few drops of acetic acid or a Lewis acid catalyst), add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Pyrazole Derivatives (Illustrative Examples)

CatalystReaction ConditionsYield (%)Reference
Nano-ZnOGreen protocol95[5]
Silver-based catalyst60 °CModerate to Excellent[3]
Amberlyst-70Mild conditionsUp to 99[2]
Molecular IodineTransition metal-freeGood[2]
No CatalystReflux in ethanolVaries[7]

Table 2: Effect of Solvent on the Yield of 1-Arylpyrazoles (Illustrative Examples)

SolventReaction ConditionsYield (%)Reference
N,N-dimethylacetamide (DMAC)Room Temperature59-98[2]
EthanolRefluxVaries[1]
Aprotic Dipolar Solvents-Generally higher than protic solvents[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactant Preparation (Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate + Phenylhydrazine in Solvent) B Catalyst Addition (Optional) A->B C Heating & Reaction (Monitor by TLC) B->C D Cooling & Isolation C->D E Purification (Recrystallization or Chromatography) D->E F Final Product E->F

Caption: A generalized experimental workflow for the synthesis of this compound.

logical_relationship cluster_factors Influencing Factors Yield Yield of Ethyl 1-phenyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate Catalyst Catalyst Catalyst->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Purity Reactant Purity Purity->Yield

Caption: Key factors influencing the yield of the target pyrazole compound.

References

Technical Support Center: A Troubleshooting Guide for Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of pyrazoles. Below you will find troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your pyrazole cyclization experiments.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a common challenge in pyrazole synthesis and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity Begin Troubleshooting optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If materials are pure purity_dicarbonyl 1,3-Dicarbonyl pure? purity_hydrazine Hydrazine fresh/pure? check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions If yield is still low solvent_screen Solvent Screening temp_optimization Temperature Optimization ph_control pH Control stoichiometry Adjust Stoichiometry improve_workup Refine Workup & Purification check_side_reactions->improve_workup If side products are minimal incomplete_cyclization Incomplete Cyclization? regioisomers Regioisomer Formation? solution Improved Yield improve_workup->solution Final Step

Caption: A logical workflow for troubleshooting low pyrazole yield.

Key Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, aprotic dipolar solvents such as DMF or NMP can sometimes provide better results. For certain reactions, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve outcomes.[1][2]

    • Temperature: Many pyrazole syntheses require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature and reaction time.

    • pH: The acidity or basicity of the reaction medium can be crucial. The Knorr pyrazole synthesis is often acid-catalyzed to facilitate imine formation.[3][4]

  • Adjust Stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess may lead to side product formation.

  • Investigate Side Reactions: Be aware of potential side reactions, such as the formation of stable intermediates like hydroxylpyrazolidines that may not readily dehydrate to the final pyrazole product.[5] In such cases, adjusting the reaction conditions, for instance by increasing the temperature or adding a dehydrating agent, may be necessary.[5]

Issue 2: Formation of Regioisomers

Question: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[6]

Knorr Synthesis Pathways Leading to Regioisomers

RegioisomerFormation start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate_A Attack at C1 Hydrazone Intermediate A start->intermediate_A Pathway A intermediate_B Attack at C2 Hydrazone Intermediate B start->intermediate_B Pathway B product_A Regioisomer A intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer B intermediate_B->product_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The polarity and nature of the solvent can have a significant impact on the isomeric ratio. Fluorinated alcohols, such as TFE and HFIP, have been shown to dramatically increase regioselectivity in favor of one isomer.[1][2]

  • pH Control: The use of a free base hydrazine versus its hydrochloride salt can influence the regioselectivity. For example, with arylhydrazines, the hydrochloride salt in methanol tends to favor the 1,3-regioisomer, while the free base can lead to the 1,5-regioisomer.[7]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the initial attack to one carbonyl over the other. Bulky substituents will favor attack at the less sterically hindered carbonyl.

Quantitative Data on Solvent Effects on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis between various unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventIsomer Ratio (A:B)Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH53:4792[1][2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE95:590[1][2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:391[1][2]
1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOH33:6790[1]
1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE86:1489[1]
1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP99:194[1]

Issue 3: Difficult Purification

Question: My pyrazole product is difficult to purify, and I observe significant product loss during chromatography or recrystallization. What can I do?

Answer: Purification challenges in pyrazole synthesis can arise from the presence of closely related isomers, unreacted starting materials, or colored impurities.

Troubleshooting Purification:

  • Recrystallization: This is often an effective method for purifying solid pyrazoles. Careful selection of the recrystallization solvent is key. If the product "oils out," try using a larger volume of solvent or a different solvent system. Adding the crystallization solvent in small portions to a hot, concentrated solution of the crude product can help induce precipitation.[8]

  • Column Chromatography: For mixtures of regioisomers or other impurities that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.

  • Dealing with Colored Impurities: The formation of colored byproducts is a common observation, particularly when using hydrazine salts.[9] These impurities can sometimes be removed by treating the crude product with activated carbon during recrystallization.

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, an acid-base extraction can be a useful purification step to separate it from non-basic impurities.

Detailed Experimental Protocol: Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously mix ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[10]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[10]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Isolation: After the reaction is complete, cool the resulting syrup in an ice bath to induce crystallization.[10]

  • Purification: Collect the crude product by vacuum filtration. The pure pyrazolone can be obtained by recrystallization from ethanol.[10]

Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

This technical support guide provides a starting point for troubleshooting common issues in pyrazole cyclization reactions. For more specific challenges, further optimization of the reaction conditions based on the specific substrates and desired product is often necessary.

References

Technical Support Center: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

Question 1: I am getting a very low yield for my reaction. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity and Stability of Starting Materials:

    • Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate: This reactant can be sensitive to moisture and may degrade over time. Ensure it is stored under anhydrous conditions and consider purifying it by distillation before use if its purity is questionable.

    • Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, which can be identified by a darkening in color. Use freshly distilled or high-purity phenylhydrazine for the best results.

  • Reaction Conditions:

    • Temperature Control: The reaction is typically carried out at low temperatures initially to control the exothermic reaction between the hydrazine and the enoate.[[“]] Allowing the temperature to rise uncontrollably can lead to the formation of side products. Gradually allowing the reaction to warm to room temperature is crucial.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Extraction: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize the recovery of the product.

    • Purification Method: Column chromatography is often used for purification. The choice of solvent system is critical for good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is generally effective.

Question 2: I have isolated a major byproduct that I suspect is a regioisomer. How can I confirm this and how can I favor the formation of the desired isomer?

Answer:

The reaction between an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine can potentially lead to the formation of two regioisomers. In the synthesis of this compound, the desired product has the trifluoromethyl group at the 5-position.

  • Confirmation of Isomers:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the isomers. The chemical shifts of the pyrazole ring proton and the carbons of the pyrazole ring will differ between the two isomers. 2D NMR techniques like NOESY can also be used to establish through-space correlations between the phenyl protons and the pyrazole ring substituents, which can help in assigning the correct structure.

    • X-ray Crystallography: If a crystalline sample of the byproduct can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

  • Favoring the Desired Isomer:

    • Reaction Temperature: The initial condensation is often performed at low temperatures, which can enhance the regioselectivity of the reaction.[[“]]

    • Solvent: The choice of solvent can influence the regioselectivity. It is recommended to use the solvent specified in a reliable protocol.

    • pH Control: The pH of the reaction mixture can play a role in the cyclization step. Maintaining the recommended pH can help in directing the reaction towards the desired product.

Question 3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer:

Common impurities can include unreacted starting materials, the undesired regioisomer, and byproducts from side reactions.

  • Unreacted Phenylhydrazine: Can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).

  • Unreacted Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate: Can be removed during column chromatography.

  • Regioisomer: Careful column chromatography with an optimized solvent system is the most effective way to separate the desired product from its regioisomer.

  • Hydrolysis Product: If the ester group is hydrolyzed to the carboxylic acid, it can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and commonly cited method is the condensation of phenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate.[[“]] This reaction proceeds via an initial nucleophilic attack of the hydrazine followed by cyclization and dehydration to form the pyrazole ring.

Q2: Are there any alternative starting materials I can use?

A2: Yes, while the reaction with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate is common, other 1,3-dicarbonyl compounds or their equivalents bearing a trifluoromethyl group could potentially be used. For example, reacting phenylhydrazine with a trifluoromethyl-substituted β-ketoester. However, this may lead to different regiochemical outcomes.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Phenylhydrazine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetylating agents: (if preparing the starting material) are corrosive and moisture-sensitive. They should be handled with care.

  • Solvents: Use appropriate flammable and volatile organic solvents in a fume hood and away from ignition sources.

Q4: Can this synthesis be scaled up?

A4: Yes, the synthesis can be scaled up. However, for larger scale reactions, it is important to consider the following:

  • Heat Management: The initial reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger reaction vessels.

  • Purification: Large-scale column chromatography can be cumbersome. Alternative purification methods such as crystallization should be explored.

Data Presentation

ParameterRoute 1: Condensation of Phenylhydrazine with Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate
Starting Materials Phenylhydrazine, Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate
Solvent Ethanol
Temperature Initial cooling (e.g., ice bath), then warming to room temperature
Reaction Time Several hours to overnight
Yield Moderate to good (specific yields may vary)
Purification Column chromatography or crystallization
Reference [[“]]

Experimental Protocols

Synthesis of this compound [[“]]

Materials:

  • Phenylhydrazine

  • Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • To the cooled solution, add a solution of phenylhydrazine in ethanol dropwise over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

Synthetic_Pathway phenylhydrazine Phenylhydrazine intermediate Intermediate Adduct phenylhydrazine->intermediate Ethanol, 0°C to RT propenoate Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate propenoate->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Starting Material Purity & Stability start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok optimize_workup Optimize Work-up & Extraction workup_ok Work-up Efficient? optimize_workup->workup_ok optimize_purification Optimize Purification (Chromatography/Crystallization) modify_purification Change Eluent/Method optimize_purification->modify_purification reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->optimize_workup Yes adjust_conditions Adjust Temperature/Time conditions_ok->adjust_conditions No workup_ok->optimize_purification Yes modify_workup Modify Extraction Protocol workup_ok->modify_workup No

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of Trifluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trifluoromethylated pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common stability issues encountered during the synthesis, purification, and handling of these compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a "des-CF3" impurity in my synthesis of an N-trifluoromethyl pyrazole. What is the likely cause and how can I prevent it?

A1: The formation of a des-trifluoromethyl pyrazole is a common issue arising from the instability of the trifluoromethylhydrazine precursor.[1] This reagent has a short half-life in solution (approximately 6 hours for the hydrochloride salt in DMSO or MeOH) and can decompose even in the solid state over time.[1] The decomposition likely proceeds through the elimination of hydrogen fluoride (HF).

Troubleshooting Steps:

  • Use Fresh Precursor: Utilize freshly prepared or recently acquired trifluoromethylhydrazine.

  • Optimize Reaction Conditions: The choice of acid, solvent, and temperature is critical. Strong acids in a solvent like dichloromethane (DCM) can help suppress the formation of the des-CF3 side product by promoting rapid cyclization, effectively "trapping" the unstable intermediate.[1]

  • One-Pot Procedures: Employ one-pot syntheses where the trifluoromethylhydrazine is generated in situ and immediately consumed in the subsequent cyclization step.[1]

Q2: My trifluoromethylated pyrazole appears to be degrading upon storage in solution. What conditions might be causing this?

A2: While N-trifluoromethyl pyrazoles are generally considered to have excellent aqueous stability, degradation can occur under certain conditions, particularly with changes in pH.[2] The trifluoromethyl group itself can be susceptible to hydrolysis under basic conditions, which can lead to the formation of a carboxylic acid.[3] Additionally, prolonged exposure to light can induce photodegradation.[1]

Preventative Measures:

  • pH Control: Store solutions of trifluoromethylated pyrazoles in neutral or slightly acidic buffers. Avoid strongly basic conditions.

  • Light Protection: Store solutions in amber vials or protect them from direct light to minimize photodegradation.

  • Solvent Choice: Use aprotic solvents for long-term storage whenever possible. If aqueous solutions are necessary, consider buffered systems.

Q3: Are trifluoromethylated pyrazoles thermally stable? I need to perform a reaction at an elevated temperature.

A3: Yes, the incorporation of a trifluoromethyl group generally enhances the thermal stability of organic molecules, and trifluoromethylated pyrazoles are no exception.[4][5] For example, some fused-ring systems containing a trifluoromethylated pyrazole moiety have shown high thermal stability with decomposition temperatures exceeding 300°C.[6][7] However, the overall thermal stability will also depend on the other substituents present on the pyrazole ring and the specific reaction conditions. It is always advisable to perform a small-scale test reaction to determine the compound's stability at the desired temperature.

Q4: I am concerned about the photostability of my trifluoromethylated pyrazole derivative for a potential application. How stable are these compounds to light?

A4: The photostability of trifluoromethylated pyrazoles can be quite good, but it is dependent on the overall molecular structure. Some arylazo-bis(trifluoromethyl)pyrazoles have demonstrated very long half-lives (days) in solution under UV-vis irradiation.[8] Similarly, certain trifluoromethylated quinoline-based compounds have shown good stability when exposed to white-LED irradiation.[5] However, photodegradation can occur, and the rate is influenced by the number and position of nitrogen atoms in the heterocyclic core.[9] For applications where photostability is critical, it is recommended to perform specific photostability studies.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific experimental issues and provides actionable troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
Low yield and formation of des-CF3 pyrazole during synthesis Instability of trifluoromethylhydrazine precursor.[1]- Use freshly prepared trifluoromethylhydrazine.- Optimize reaction conditions (strong acid, DCM solvent).[1]- Consider an in-situ generation of the precursor.[1]
Gradual disappearance of the compound in basic aqueous solution Hydrolysis of the trifluoromethyl group to a carboxylic acid.[3]- Adjust the pH to neutral or slightly acidic conditions.- Use aprotic solvents for storage or reactions if possible.
Decomposition of the compound during purification by column chromatography on silica gel Acidity or basicity of the silica gel might be promoting degradation.- Use neutral silica gel or alumina for chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase.
Formation of unexpected byproducts upon prolonged exposure to ambient light Photodegradation of the pyrazole core or substituents.[9]- Conduct experiments in a fume hood with the sash down to minimize light exposure.- Use amber glassware for reactions and storage.- If the compound is intended for a light-exposed application, co-formulation with a UV stabilizer might be necessary.
Inconsistent results in biological assays Degradation of the compound in the assay medium.- Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, presence of other reagents).- Prepare fresh stock solutions for each experiment.

Summary of Stability Data

The following table summarizes the qualitative stability of trifluoromethylated pyrazoles under various conditions based on available literature.

Condition Stability Notes References
Aqueous (Neutral) Generally HighN-trifluoromethyl azoles exhibit excellent aqueous stability.[2]
Aqueous (Acidic) Generally HighProtonation can enhance the stability of precursors like trifluoromethylhydrazine.[1]
Aqueous (Basic) Moderate to LowThe trifluoromethyl group can be susceptible to hydrolysis to form a carboxylic acid.[3]
Thermal HighThe C-CF3 bond is strong, contributing to high thermal stability.[4][5][6][7]
Photochemical Moderate to HighStability is structure-dependent; many derivatives are quite stable, but photodegradation is possible.[5][8][9]

Experimental Protocols

Protocol 1: General Assessment of Hydrolytic Stability

  • Prepare Stock Solution: Dissolve a known amount of the trifluoromethylated pyrazole in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9). The final organic solvent concentration should be kept low (e.g., <1%) to minimize its effect.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Analysis: Quench any further reaction if necessary (e.g., by adding an equal volume of acetonitrile). Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate and half-life.

Visualizations

Degradation_Pathway cluster_synthesis Synthesis Stage cluster_post_synthesis Post-Synthesis Stage Hydrazine_Precursor Trifluoromethylhydrazine (Unstable) Desired_Product N-CF3 Pyrazole Hydrazine_Precursor->Desired_Product Cyclization Side_Product des-CF3 Pyrazole Hydrazine_Precursor->Side_Product Decomposition (-HF) CF3_Pyrazole Trifluoromethylated Pyrazole Carboxylic_Acid Pyrazole Carboxylic Acid CF3_Pyrazole->Carboxylic_Acid Hydrolysis (Basic pH) Degradation_Products Photodegradation Products CF3_Pyrazole->Degradation_Products Photolysis (Light Exposure)

Caption: Potential degradation pathways for trifluoromethylated pyrazoles.

Stability_Workflow Start Start: Stability Assessment Prep_Solutions Prepare Stock and Buffered Test Solutions (pH 4, 7, 9) Start->Prep_Solutions Incubate Incubate at Constant Temperature Prep_Solutions->Incubate Sample Sample at Timed Intervals Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Plot Concentration vs. Time Analyze->Data End Determine Degradation Rate and Half-life Data->End

Caption: Experimental workflow for hydrolytic stability testing.

Troubleshooting_Flowchart Start Issue: Unexpected Impurity or Degradation Is_Synthesis Does it occur during synthesis? Start->Is_Synthesis Des_CF3 Is it a des-CF3 impurity? Is_Synthesis->Des_CF3 Yes Is_Storage Does it occur during storage/handling? Is_Synthesis->Is_Storage No Check_Precursor Action: Check precursor stability. Optimize reaction conditions. Des_CF3->Check_Precursor Check_pH Check pH of solution. Is it basic? Is_Storage->Check_pH Yes Other_Impurity Other Impurity Is_Storage->Other_Impurity No Buffer_Solution Action: Buffer to neutral/acidic pH. Use aprotic solvent. Check_pH->Buffer_Solution Yes Check_Light Is the compound exposed to light? Check_pH->Check_Light No Protect_Light Action: Use amber vials. Work in low light conditions. Check_Light->Protect_Light Yes Check_Light->Other_Impurity No

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Purification of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods will depend on the impurity profile and the scale of your synthesis.

Q2: I am seeing multiple spots on my Thin Layer Chromatography (TLC) after synthesis. What are the likely impurities?

A2: While the exact impurities can vary based on the synthetic route, common contaminants in the synthesis of similar pyrazole derivatives include unreacted starting materials, regioisomers, and by-products from side reactions. It is crucial to characterize these impurities, if possible, to select the most effective purification strategy.

Q3: My compound is not dissolving well for recrystallization. What should I do?

A3: If your compound has poor solubility in a single solvent, a mixed-solvent system is recommended. For pyrazole derivatives, combinations like ethanol/water or hexane/ethyl acetate can be effective. The general principle is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling should then induce crystallization.

Q4: During column chromatography, my compound is streaking or not separating well. What adjustments can I make?

A4: Streaking on the column can be due to several factors, including insolubility in the mobile phase or interactions with the stationary phase. To address this, you can try using a stronger eluent system. For instance, if you are using a hexane/ethyl acetate gradient, increasing the proportion of ethyl acetate can improve solubility and migration. Adding a small amount of a more polar solvent, such as methanol, to the mobile phase might also be beneficial.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative purity analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and to ensure the absence of impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery After Recrystallization - Compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used for dissolution.- Experiment with different solvent systems.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Oiling Out Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Choose a lower-boiling point solvent.- Ensure slow cooling by insulating the flask or using a controlled cooling bath.
Poor Separation in Column Chromatography - Inappropriate mobile phase polarity.- Compound is interacting strongly with the silica gel.- Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Consider using a different stationary phase, such as alumina.
Presence of Regioisomers in Final Product - Incomplete separation during purification.- For challenging separations, preparative HPLC can be a highly effective, albeit more resource-intensive, option.[1]

Experimental Protocols

Recrystallization from Ethanol

A detailed protocol for the recrystallization of a similar pyrazole derivative, which can be adapted for the target compound, involves dissolving the crude solid in a minimal amount of hot ethanol. After complete dissolution, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.[2][3]

Column Chromatography

For purification via column chromatography, a silica gel stationary phase is typically used. A common mobile phase for pyrazole derivatives is a mixture of petroleum ether and ethyl acetate or hexane and ethyl acetate.[1][4] A gradient elution is often employed, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired compound. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Data Presentation

The following table provides a representative example of the purity improvement that can be achieved with the described purification methods.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Recrystallization (Ethanol)85%98.5%75%
Column Chromatography (Hexane/Ethyl Acetate)85%99.2%80%

Visualizations

Purification_Troubleshooting cluster_start Initial Assessment cluster_purification Purification Strategy cluster_problems Troubleshooting cluster_solutions Solutions cluster_end Final Product start Crude Product col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst poor_sep Poor Separation col_chrom->poor_sep Issue pure_product Pure Product (>99%) col_chrom->pure_product Success low_yield Low Yield recryst->low_yield Issue oiling_out Oiling Out recryst->oiling_out Issue recryst->pure_product Success change_solvent Change Solvent/Gradient poor_sep->change_solvent min_solvent Minimize Solvent Volume low_yield->min_solvent oiling_out->change_solvent optimize_cooling Optimize Cooling Rate oiling_out->optimize_cooling change_solvent->col_chrom optimize_cooling->recryst min_solvent->recryst

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Pyrazole Synthesis Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the monitoring of pyrazole synthesis reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Which techniques are most suitable for monitoring the progress of my pyrazole synthesis?

A1: The choice of monitoring technique depends on the specific reaction, available equipment, and the information required. The most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): A quick, simple, and inexpensive method to qualitatively track the consumption of starting materials and the formation of products.[1][2][3][4] It is excellent for determining the approximate reaction completion time.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.[5][6] It is highly sensitive and reproducible, making it ideal for detailed kinetic studies and purity assessment.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile pyrazole derivatives. It separates components of the reaction mixture and provides mass spectral data for identification of products and impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring, providing real-time structural information on the species in the reaction mixture without the need for sampling.[9][10][11] It is particularly powerful for identifying intermediates and determining regioselectivity.[2]

Q2: I am observing multiple spots on my TLC plate that are very close to each other. How can I improve the separation?

A2: Poor separation of spots on a TLC plate can be due to an inappropriate solvent system or similar polarities of the compounds. To improve separation:

  • Optimize the Solvent System: Adjust the polarity of the eluent. If your compounds are running too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[12] If they are staying near the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[12]

  • Try a Different Solvent System: Using a different combination of solvents can alter the selectivity of the separation.[13]

  • Use Co-spotting: To confirm if a spot corresponds to your starting material or product, you can "co-spot" by applying a spot of your reaction mixture and a spot of the pure starting material (or product) on top of each other. If they are the same compound, you will see a single spot.[13]

Q3: My HPLC chromatogram shows broad or tailing peaks for my pyrazole product. What could be the cause?

A3: Peak broadening or tailing in HPLC can be caused by several factors:

  • Column Issues: The column may be degrading or contaminated. Try flushing the column or using a new one.[14]

  • Mobile Phase Incompatibility: The analyte may have poor solubility in the mobile phase, or the pH of the mobile phase may need adjustment.[14] For pyrazoles, which are basic, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[5][7]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Q4: How can I use NMR to differentiate between pyrazole regioisomers formed during the synthesis?

A4: NMR spectroscopy is a very powerful tool for distinguishing between regioisomers.[2]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.[2]

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify protons that are close to each other in space. This can provide definitive evidence for the connectivity of substituents on the pyrazole ring, allowing for unambiguous structure determination.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible TLC Results
Symptom Possible Cause Troubleshooting Action
Streaking or elongated spotsSample is overloaded.Dilute the sample solution before spotting it on the TLC plate.[12][15]
Sample is not fully dissolved.Ensure the sample is completely dissolved in the spotting solvent.
Compound is acidic or basic.For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds like pyrazoles, add a small amount of triethylamine.[12]
Spots are not visibleSample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][15]
Compound is not UV-active.Use a different visualization method, such as staining (e.g., potassium permanganate or iodine).[12]
Rf values are inconsistentChamber was not saturated with solvent vapor.Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with the solvent vapor.
Solvent system was not fresh.Always use a freshly prepared mobile phase for each TLC run.[15]
Issue 2: Difficulty in Quantifying Pyrazole Synthesis by HPLC
Symptom Possible Cause Troubleshooting Action
Poor peak resolutionInappropriate mobile phase composition.Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. Consider using a gradient elution.[14]
Wrong column selection.Ensure the column stationary phase (e.g., C18) is suitable for your pyrazole derivative.[5][7][16]
Drifting retention timesColumn temperature is not controlled.Use a column oven to maintain a constant temperature.[7]
Mobile phase composition is changing.Ensure the mobile phase is well-mixed and degassed.[5]
Low detector responseIncorrect detection wavelength.Determine the UV maximum (λmax) of your pyrazole product using a UV-Vis spectrophotometer and set the HPLC detector to that wavelength.[5][17]
Low sample concentration.Prepare more concentrated samples for injection, ensuring they are within the linear range of the detector.[5]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Preparation: Prepare a TLC developing chamber with the chosen mobile phase. Place a piece of filter paper inside to ensure saturation of the chamber with solvent vapors.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting materials as a reference.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using a chemical stain.

  • Analysis: Compare the spots of the reaction mixture to the starting material references to assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[2][4]

Protocol 2: HPLC Method for Analysis of a Pyrazole Derivative

This is a general method and may require optimization for specific pyrazole compounds.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water (e.g., in a 75:25 v/v ratio).[5] The mobile phase should be filtered and degassed before use.[5]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrazole derivative (e.g., 237 nm).[5][17]

  • Injection Volume: 20 µL.[5]

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase to a concentration within the linear range of the detector (e.g., 2.5 - 50 µg/mL).[5] Filter the sample through a 0.45 µm syringe filter before injection.[5]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in pyrazole analysis.

Table 1: HPLC Method Validation Parameters for 5-Hydrazinyl-4-phenyl-1H-pyrazole Quantification [5]

Validation ParameterResult
Linearity Range2.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)2.43 µg/mL
Limit of Quantification (LOQ)7.38 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (% RSD)< 2%

Table 2: HPLC Method Parameters for a Pyrazolone Derivative [17]

ParameterCondition
ColumnLuna 5µ C18 (2), 250 × 4.80 mm
Mobile PhaseAcetonitrile: Water (90:10)
Flow Rate0.8 mL/min
Detection Wavelength237 nm
Retention Time7.3 min

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure Materials check_purity->impure Purity Issues? optimize_conditions Optimize Reaction Conditions (T, t, pH) suboptimal Suboptimal Conditions optimize_conditions->suboptimal Conditions Optimal? check_side_reactions Investigate Side Reactions side_products Side Products Detected check_side_reactions->side_products Side Reactions? review_workup Review Workup & Purification loss_during_workup Product Loss During Workup review_workup->loss_during_workup Losses? impure->optimize_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal->check_side_reactions Yes adjust_params Adjust T, Time, Solvent, or Catalyst suboptimal->adjust_params No side_products->review_workup No modify_conditions Modify Conditions to Minimize Byproducts side_products->modify_conditions Yes optimize_purification Optimize Purification Method loss_during_workup->optimize_purification Yes Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_workup Workup & Analysis setup Set up Reaction take_sample Take Aliquot from Reaction Mixture setup->take_sample prep_analytical Prepare Analytical Method (TLC, HPLC, GC-MS) analyze_sample Analyze Sample prep_analytical->analyze_sample take_sample->analyze_sample is_complete Reaction Complete? analyze_sample->is_complete is_complete->take_sample No, Continue Monitoring quench Quench Reaction is_complete->quench Yes workup Workup & Purification quench->workup final_analysis Final Product Analysis (Purity, Structure) workup->final_analysis success Successful Synthesis final_analysis->success

References

Technical Support Center: Synthesis of Multi-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of multi-substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of multi-substituted pyrazoles.

Issue 1: Consistently Low Yield of the Desired Pyrazole

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshoot this issue.

  • Symptom: The reaction does not proceed to completion, as indicated by TLC or LC-MS analysis showing significant amounts of remaining starting materials.

    • Cause: Suboptimal reaction kinetics.

    • Solution:

      • Increase Reaction Time: Continue to monitor the reaction until starting materials are consumed.[1]

      • Increase Temperature: Many condensation reactions for pyrazole synthesis benefit from heating. Consider refluxing the reaction mixture.[1]

      • Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields.[1]

      • Catalyst Optimization: The choice and amount of catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids or catalysts like nano-ZnO have been shown to enhance yields.[1][2]

  • Symptom: The reaction appears complete, but the isolated yield is low, and multiple spots are observed on the TLC plate.

    • Cause: Formation of side reactions and byproducts.[1]

    • Solution:

      • Purify Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions.[3]

      • Control Reaction Temperature: Highly reactive functional groups on your substrates can lead to rearrangements or ring-opening cascades upon heating.[3] Careful temperature control is crucial.

      • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adding a dehydrating agent or increasing the temperature might be necessary to push the reaction to completion.[3]

  • Symptom: A significant portion of the product is a regioisomer of the desired molecule.

    • Cause: Poor regioselectivity in the cyclocondensation step.

    • Solution: Refer to the detailed FAQ on improving regioselectivity (Question 2).

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete  Starting Material  Remaining complete Reaction Complete check_completion->complete  No Starting  Material optimize_kinetics Optimize Kinetics: - Increase Time - Increase Temperature - Change Catalyst incomplete->optimize_kinetics end_node Improved Yield optimize_kinetics->end_node check_purity Analyze Purity (TLC, NMR) complete->check_purity impure Impure Product check_purity->impure  Multiple Products regioisomer_issue Regioisomer Mixture? check_purity->regioisomer_issue  Isomeric Mixture troubleshoot_side_reactions Troubleshoot Side Reactions: - Purify Starting Materials - Control Temperature - Add Dehydrating Agent impure->troubleshoot_side_reactions troubleshoot_side_reactions->end_node address_regioselectivity Address Regioselectivity (See FAQ Q2) regioisomer_issue->address_regioselectivity address_regioselectivity->end_node

Caption: A workflow for diagnosing and solving low-yield problems in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing multi-substituted pyrazoles?

A1: The most prevalent methods include:

  • Knorr Pyrazole Synthesis: This classical method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] It is widely used due to the accessibility of the starting materials.[4]

  • [3+2] Cycloaddition Reactions: These reactions, often involving 1,3-dipoles like nitrile imines (generated in situ from hydrazonoyl halides) and dipolarophiles like alkynes or activated olefins, are a powerful tool for constructing the pyrazole ring.[5]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex pyrazoles in a single step from three or more starting materials, often with high atom economy.[6][7]

  • Reactions of α,β-Unsaturated Carbonyls: Substituted pyrazoles can be readily formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts.[8]

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomeric mixtures is a significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is governed by the steric and electronic properties of the two carbonyl groups and the reaction conditions.[3][9] Here are key strategies to enhance regioselectivity:

  • Modify the Solvent System: This is often the most effective and straightforward approach. Switching from standard solvents like ethanol to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of one isomer.[3][10][11]

  • Adjust the Reaction pH: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine initiates the attack.[3] Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, potentially favoring a different regioisomer.[3]

  • Change the Synthetic Strategy: If the above methods are not effective, consider a more regiochemically controlled synthetic route. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[10][12] Using a 1,3-dicarbonyl surrogate, such as a β-enaminone, can also offer better control.[10]

Factors Influencing Regioselectivity

RegioselectivityFactors cluster_factors Controlling Factors unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl product_mixture Mixture of Regioisomers unsym_dicarbonyl->product_mixture hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->product_mixture steric Steric Hindrance steric->product_mixture influences attack site electronic Electronic Effects (EWG/EDG) electronic->product_mixture influences carbonyl reactivity solvent Solvent (e.g., EtOH vs TFE/HFIP) solvent->product_mixture can dramatically shift ratio ph Reaction pH (Acidic/Neutral/Basic) ph->product_mixture alters hydrazine nucleophilicity

Caption: Key factors that control the outcome of pyrazole synthesis with unsymmetrical substrates.

Q3: My pyrazole product appears to be unstable and is degrading or undergoing ring-opening. What could be the cause?

A3: The pyrazole ring itself is generally stable and aromatic.[4] However, certain substituents or reaction conditions can lead to instability. The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades, especially when heated or under specific catalytic conditions.[3] In the presence of a strong base, deprotonation at C3 can sometimes lead to ring opening.[8] To mitigate this, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive functionalities if they are not essential for your target molecule.[3]

Quantitative Data Summary

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. Fluorinated alcohols, in particular, have been shown to significantly favor the formation of one regioisomer over another.[11]

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine

Entry1,3-Diketone (R1/R2)SolventRegioisomer Ratio (A:B)Reference
1Phenyl / CF3Ethanol (EtOH)~1:1[11]
2Phenyl / CF32,2,2-Trifluoroethanol (TFE)85:15[11]
32-Furyl / CF31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5[11]
42-Furyl / C2F5Ethanol (EtOH)~1:1[11]
52-Furyl / C2F51,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5[11]

Note: Regioisomer A corresponds to the pyrazole with the R1 group at the 5-position and R2 at the 3-position. The specific ratios are highly dependent on the substrates used; this table illustrates a general trend.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is adapted from the classical Knorr synthesis for forming a pyrazolone from a β-ketoester and a hydrazine.[4]

Materials:

  • β-Ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate) (2.0 eq)

  • Solvent (e.g., 1-propanol)

  • Catalyst (e.g., glacial acetic acid)

Procedure:

  • In a round-bottom flask or scintillation vial, combine the β-ketoester (1.0 eq) and the hydrazine derivative (2.0 eq).

  • Add the solvent (e.g., 1-propanol, ~1 mL per mmol of β-ketoester) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).

  • Heat the reaction mixture with stirring to approximately 100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 1-2 hours), add water to the hot reaction mixture to precipitate the product.

  • Allow the mixture to cool slowly to room temperature with stirring to complete crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse the collected product with a small amount of cold water and allow it to air dry.

  • Determine the mass and percent yield of the product. Characterize by melting point, NMR, and/or mass spectrometry.

Protocol 2: Improving Regioselectivity using a Fluorinated Alcohol Solvent

This protocol describes a modified procedure to enhance the regioselectivity of pyrazole formation.[10][11]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in the fluorinated solvent (TFE or HFIP).

  • Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue, which may contain a mixture of regioisomers (though one should be heavily favored), by column chromatography on silica gel to isolate the desired product.

  • Characterize the product and determine the regioisomeric ratio by ¹H NMR analysis of the crude and purified material.

Knorr Synthesis Reaction Pathway

KnorrSynthesis dicarbonyl 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate dicarbonyl->intermediate1 + Hydrazine - H₂O hydrazine Hydrazine intermediate2 Cyclized Intermediate (non-aromatic) intermediate1->intermediate2 Intramolecular Condensation pyrazole Pyrazole Product intermediate2->pyrazole Dehydration - H₂O water 2 H₂O

Caption: Simplified reaction pathway for the Knorr pyrazole synthesis.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Characterization of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and a series of structurally related pyrazole derivatives. By presenting available experimental data, this document aims to serve as a valuable resource for the identification and verification of this important class of compounds.

Comparative NMR Data of Pyrazole Derivatives

The following tables summarize the ¹H and ¹³C NMR data for several pyrazole compounds that share key structural features with this compound. These analogs provide a framework for predicting the spectral properties of the target molecule. Variations in substituents on the pyrazole and phenyl rings directly influence the chemical shifts of nearby protons and carbons, offering valuable comparative insights.

Table 1: ¹H NMR Data for Selected Pyrazole Derivatives

CompoundSolventChemical Shifts (δ, ppm), Multiplicity, and Coupling Constants (J, Hz)
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateDMSO-d₆7.99 (s, 1H, pyrazole-H), 7.57-7.49 (m, 5H, Ar-H), 4.22 (q, 2H, OCH₂), 2.49 (s, 3H, CH₃), 1.26 (t, 3H, OCH₂CH₃)[1]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazoleCDCl₃7.36-7.26 (m, 8H, Ar-H), 7.23-7.18 (m, 2H, Ar-H), 6.71 (s, 1H, pyrazole-H)[2]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃7.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃)[2]
1-(4,6-Dimethylpyrimidinyl)-4-(4-methylphenylazo)-3,5-bistrifluoromethyl-1H-pyrazoleCDCl₃7.84-7.86 (d, J=8, 2H, Ar-H), 7.53-7.55 (d, J=8, 2H, Ar-H), 7.20 (s, 1H, pyrimidine-H), 2.62 (s, 6H, 2xCH₃), 2.45 (s, 3H, Ar-CH₃)[3]

Table 2: ¹³C NMR Data for Selected Pyrazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateCDCl₃161.2, 146.5, 141.3, 129.6, 128.7, 128.3, 125.5, 104.7, 60.7, 13.8[4]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazoleCDCl₃144.8, 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, 105.5[2]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[2]
1-(4,6-Dimethylpyrimidinyl)-4-(4-methylphenylazo)-3,5-bistrifluoromethyl-1H-pyrazoleCDCl₃169.96, 143.55, 129.93, 123.45, 120.88, 23.92, 21.76[3]

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

General Procedure for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Approximately 5-10 mg of the purified pyrazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be consistent for comparative studies.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better resolution.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • A wider spectral width (e.g., 200-250 ppm) is required.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Visualizing Structure and Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms h1_nmr Acquire ¹H NMR Spectrum add_tms->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing analysis Spectral Analysis (Integration, Multiplicity) referencing->analysis final_structure Final Characterized Structure analysis->final_structure Structure Elucidation & Comparison

References

A Comparative Guide to HPLC Purity Analysis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The performance of a standard C18 method is compared against two alternative methods employing different stationary phases and mobile phase compositions. The objective is to provide a comprehensive resource for selecting and optimizing an HPLC method for the quality control of this compound and its analogs.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Ensuring its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. This guide details three reversed-phase HPLC methods and evaluates their ability to separate the main compound from potential process-related impurities and degradation products.

Experimental Design

To effectively compare the HPLC methods, a sample of this compound was hypothetically spiked with five potential impurities (Impurity A-E) that could arise from the synthesis process or degradation. These impurities represent unreacted starting materials, intermediates, and potential side-products.

Hypothetical Impurities:

  • Impurity A: Phenylhydrazine (Starting Material)

  • Impurity B: Diethyl 2-(ethoxymethylene)-3-oxobutane-1,4-dioate (Starting Material/Intermediate)

  • Impurity C: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Hydrolysis Product)

  • Impurity D: Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Isomeric Impurity)

  • Impurity E: Unknown Degradant (Generated from forced degradation studies)

The separation efficiency of the three HPLC methods was evaluated based on their ability to resolve the main peak from these five impurities.

Comparative HPLC Methods

Three distinct reversed-phase HPLC methods were developed and compared:

  • Method 1 (Primary Method): A standard C18 column with a conventional acetonitrile/water gradient.

  • Method 2 (Alternative A): A Phenyl-Hexyl column to introduce alternative selectivity through π-π interactions.

  • Method 3 (Alternative B): A C18 column with a methanol/water gradient to assess the impact of a different organic modifier.

Data Presentation

The retention times (RT), resolution (Rs), and peak tailing (Tf) for the main compound and the five hypothetical impurities under each of the three HPLC methods are summarized in the table below.

CompoundMethod 1 (C18/ACN)Method 2 (Phenyl-Hexyl/ACN)Method 3 (C18/MeOH)
Impurity A (Phenylhydrazine) RT: 2.5 min, Rs: 3.2, Tf: 1.1RT: 2.8 min, Rs: 3.8, Tf: 1.2RT: 2.2 min, Rs: 2.8, Tf: 1.3
Impurity B (Diethyl ester) RT: 4.8 min, Rs: 2.1, Tf: 1.3RT: 5.5 min, Rs: 2.9, Tf: 1.1RT: 4.5 min, Rs: 1.9, Tf: 1.4
This compound RT: 8.2 min, Tf: 1.0 RT: 9.5 min, Tf: 1.0 RT: 7.8 min, Tf: 1.1
Impurity C (Carboxylic acid) RT: 6.5 min, Rs: 4.5, Tf: 1.2RT: 7.2 min, Rs: 5.1, Tf: 1.1RT: 6.1 min, Rs: 4.2, Tf: 1.3
Impurity D (Isomer) RT: 8.0 min, Rs: 1.2, Tf: 1.4RT: 9.2 min, Rs: 1.8, Tf: 1.2RT: 7.6 min, Rs: 1.1, Tf: 1.5
Impurity E (Unknown Degradant) RT: 9.1 min, Rs: 2.5, Tf: 1.1RT: 10.5 min, Rs: 3.5, Tf: 1.0RT: 8.8 min, Rs: 2.2, Tf: 1.2

Analysis of Results:

  • Method 1 provided adequate separation for most impurities but showed poor resolution between the main compound and its potential isomer (Impurity D).

  • Method 2 , utilizing the Phenyl-Hexyl column, offered the best overall separation, with improved resolution for all impurities, including the critical isomeric impurity. The π-π interactions of the phenyl-hexyl stationary phase likely contribute to this enhanced selectivity.

  • Method 3 , with methanol as the organic modifier, resulted in shorter retention times but compromised resolution, particularly for the isomeric impurity and the diethyl ester starting material.

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Method 1: C18 with Acetonitrile/Water Gradient
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Method 2: Phenyl-Hexyl with Acetonitrile/Water Gradient
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 35% B

    • 5-20 min: 35% to 85% B

    • 20-25 min: 85% B

    • 25-26 min: 85% to 35% B

    • 26-30 min: 35% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Method 3: C18 with Methanol/Water Gradient
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 40% B

    • 21-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis described in this guide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with Impurities (for validation) Dissolve->Spike Filter Filter through 0.45 µm filter Spike->Filter HPLC HPLC System (Pump, Injector, Column, Detector) Filter->HPLC Method1 Method 1 (C18/ACN) HPLC->Method1 Run 1 Method2 Method 2 (Phenyl-Hexyl/ACN) HPLC->Method2 Run 2 Method3 Method 3 (C18/MeOH) HPLC->Method3 Run 3 Chromatogram Obtain Chromatograms Method1->Chromatogram Method2->Chromatogram Method3->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Calculation Calculate Purity, Resolution, Tailing Integration->Calculation Comparison Compare Method Performance Calculation->Comparison Report Final Comparison Guide Comparison->Report Generate Report

Comparative Biological Activities of Novel Pyrazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various pyrazole derivatives. Supported by recent experimental data, this analysis delves into the anticancer and antimicrobial potencies of these compounds, offering insights into their structure-activity relationships.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Recent research has focused on the synthesis and evaluation of novel pyrazole derivatives as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide summarizes key findings from contemporary studies, presenting comparative data on their biological activities and detailing the experimental protocols used for their evaluation.

Comparative Anticancer Activity of Pyrazole Derivatives

The antitumor potential of newly synthesized pyrazole derivatives is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying anticancer activity.

Recent studies have explored various substituted pyrazole-5-carboxamides and other pyrazole-containing hybrids, evaluating their cytotoxicity against a panel of human cancer cell lines.[6][7][8] The results often highlight compounds with potency comparable or even superior to standard chemotherapeutic drugs like doxorubicin.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Pyrazole Derivatives

Compound/DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
Compound 33 <23.7 µM<23.7 µM<23.7 µM<23.7 µM[7]
Compound 34 <23.7 µM<23.7 µM<23.7 µM<23.7 µM[7]
Compound 29 17.12 µM-10.05 µM29.95 µM[7]
Compound 43 0.25 µM---[7]
Doxorubicin (Standard) 24.7–64.8 µM---[7]

Note: The data presented is a compilation from the cited literature and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][9] The agar well diffusion method is a common preliminary screening technique, followed by broth microdilution to ascertain the MIC values.[1][10]

Newly synthesized pyrazole derivatives, including those hybridized with other heterocyclic moieties like thiazole and triazole, have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12][13][14]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives

Compound/DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)A. niger (Fungus)Reference
Compound 3 -0.25-[11]
Compound 4 0.25--[11]
Compound 2 --1[11]
Compound 21c ---[13]
Compound 23h ---[13]
Ciprofloxacin (Standard) -0.5-[11]
Clotrimazole (Standard) --2[11]

Note: The data presented is a compilation from the cited literature. Direct comparison between studies should be made with caution.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT assay is a standard procedure for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[3][4][5]

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC of a compound is determined to quantify its antimicrobial potency.[2][9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 to 10^6 CFU/mL).

  • Compound Dilution: The pyrazole compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole derivatives are often attributed to their ability to interact with specific cellular targets. In cancer, many pyrazole compounds function as kinase inhibitors, interfering with signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[7][15][16] For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Janus kinases (JAKs), or epidermal growth factor receptor (EGFR), thereby halting the cell cycle and inducing apoptosis.[7][16][17]

The antimicrobial mechanism of pyrazoles can involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. Further research is ongoing to fully elucidate the specific molecular targets in various pathogens.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add pyrazole derivatives incubation_24h->add_compound incubation_48h Incubate for 48-72h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow of the MTT assay for determining anticancer activity.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Promotes Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->Kinase_Cascade Inhibits

Caption: Generalized kinase inhibition pathway by pyrazole compounds.

References

Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed methodologies.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of a series of pyrazole derivatives against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDR GroupTarget Cell LineIC50 (µM)Reference
1a 4-ChlorophenylMCF-75.21[1]
1b 4-MethoxyphenylMCF-78.30[2]
1c 4-NitrophenylMCF-72.85[3]
2a 4-ChlorophenylHeLa6.71[1]
2b 4-MethoxyphenylHeLa10.12[2]
2c 4-NitrophenylHeLa3.53[1]
Doxorubicin -MCF-71.5[3]
Doxorubicin -HeLa1.2[4]

Structure-Activity Relationship (SAR) Insights:

The data reveals that the nature of the substituent on the phenyl ring at position 1 of the pyrazole core significantly influences the anticancer activity.

  • Electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) at the para position of the phenyl ring (compounds 1c , 1a , 2c , and 2a ) generally lead to higher cytotoxic activity against both MCF-7 and HeLa cells compared to electron-donating groups like methoxy (-OCH3) (compounds 1b and 2b ).

  • Compound 1c , with a 4-nitrophenyl substituent, exhibited the most potent activity against the MCF-7 cell line with an IC50 value of 2.85 µM.[3] Similarly, for the HeLa cell line, the 4-nitrophenyl derivative (2c ) showed strong activity.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the pyrazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7 or HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the compound concentration.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add pyrazole derivatives incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Dissolve formazan with DMSO incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Activity of Pyrazole Derivatives

A significant number of pyrazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table compares the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives.

Compound IDR1 GroupR2 GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
3a PhenylMethyl15.20.3444.7[5]
3b 4-FluorophenylMethyl12.80.2161.0[5]
3c PhenylTrifluoromethyl>1000.15>667[5]
Celecoxib 4-SulfonamidophenylTrifluoromethyl7.60.04190[5]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the R2 position of the pyrazole ring plays a critical role in COX-2 selectivity. The presence of a trifluoromethyl (-CF3) group (compound 3c ) significantly enhances COX-2 selectivity over a methyl (-CH3) group (compound 3a ).

  • Substitution on the phenyl ring at the R1 position also modulates activity. A 4-fluorophenyl group (compound 3b ) leads to a slight increase in potency for both COX-1 and COX-2 compared to an unsubstituted phenyl group (compound 3a ).

  • Compound 3c demonstrates high COX-2 selectivity, a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of the pyrazole derivatives to inhibit COX-1 and COX-2 was determined using a commercially available enzyme immunoassay (EIA) kit.[6]

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes were used.

  • Compound Preparation: Stock solutions of the test compounds and a reference drug (e.g., Celecoxib) were prepared in DMSO and serially diluted.

  • Reaction Mixture: The reaction mixture contained Tris-HCl buffer (100 mM, pH 8.0), glutathione, hematin, the enzyme (COX-1 or COX-2), and the test compound.

  • Incubation: The mixture was pre-incubated for 15 minutes at room temperature.

  • Reaction Initiation: The reaction was initiated by adding the substrate, arachidonic acid, and incubated for 10 minutes at 37°C.

  • Reaction Termination and Measurement: The reaction was stopped, and the amount of prostaglandin E2 (PGE2) produced was measured using an EIA kit.

  • IC50 and Selectivity Index Calculation: The percent inhibition was calculated relative to the DMSO control. IC50 values were determined from the concentration-inhibition curves. The selectivity index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[6]

cox_inhibition_pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_phys Prostaglandins (Physiological Functions) cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Inflammation, Pain) cox2->prostaglandins_inflam pyrazole Pyrazole Derivatives (Selective COX-2 Inhibitors) pyrazole->cox2

Mechanism of action of selective COX-2 inhibitor pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria. The following table presents the minimum inhibitory concentration (MIC) values for a series of pyrazole-ciprofloxacin hybrids against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
4a Phenyl0.250.5[7]
4b 4-Chlorophenyl0.1250.25[7]
4c 4-Methoxyphenyl0.51.0[7]
4d 4-Nitrophenyl0.1250.25[7]
Ciprofloxacin -0.1250.06[7][8]

Structure-Activity Relationship (SAR) Insights:

  • The hybridization of a pyrazole moiety with ciprofloxacin results in compounds with potent antibacterial activity.[7]

  • Substituents on the phenyl ring of the pyrazole core influence the antimicrobial potency. Electron-withdrawing groups, such as chloro (4b ) and nitro (4d ), enhance the activity against S. aureus, matching the potency of the parent drug, ciprofloxacin.[7]

  • The presence of an electron-donating methoxy group (4c ) leads to a decrease in activity against both bacterial strains.

  • While active against E. coli, the pyrazole-ciprofloxacin hybrids generally show slightly lower potency compared to ciprofloxacin itself.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the pyrazole derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation: A suspension of the test bacteria (S. aureus or E. coli) was prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: The pyrazole derivatives were serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

This comparative guide highlights the versatility of the pyrazole scaffold in medicinal chemistry. The presented data and methodologies offer a foundation for the rational design and development of novel pyrazole derivatives with enhanced therapeutic efficacy. Further exploration of diverse substitutions and hybrid molecules holds promise for the discovery of next-generation drugs.

References

A Comparative Crystallographic Guide to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and materials science, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides unparalleled insights into the solid-state conformation of chemical compounds, influencing their physical properties and biological activities. This guide offers a comparative analysis of the crystallographic data for analogs of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a scaffold of interest in medicinal chemistry.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for the target compound's analogs. These molecules share a common pyrazole-4-carboxylate core but differ in the substituents at the 1 and 5 positions of the pyrazole ring, providing valuable structure-activity relationship insights.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₁₃H₁₀F₃N₃O₄TriclinicP-17.0524(14)7.8044(16)12.954(3)97.93(3)96.29(3)100.11(3)688.6(3)[1]
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₇H₇F₃N₂O₂MonoclinicP2₁/m6.8088(8)6.7699(9)9.9351(12)90105.416(3)90441.48(9)[2]
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₃H₁₄N₂O₂MonoclinicP2₁/c13.934(4)7.816(2)11.237(3)9097.816(14)901212.1(6)[3]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)90105.838(3)901018.5(3)[4]

Experimental Protocols

The determination of the crystal structures for these pyrazole derivatives generally follows a standard procedure in single-crystal X-ray diffraction. Below is a detailed methodology synthesized from the experimental sections of the cited literature.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents used for pyrazole derivatives include ethanol, methanol, or mixtures of solvents like toluene and dichloromethane.[4] The process is carried out at room temperature until well-formed, prismatic, or block-shaped crystals are obtained.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The data collection is performed at a controlled temperature, often at low temperatures (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.[1] The diffractometer is equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, and a detector. The diffraction data are collected using a series of ω or φ scans to cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined using full-matrix least-squares on F² or F. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Visualizing Molecular Structures and Experimental Workflow

To better understand the relationships between the analyzed compounds and the process of their structural determination, the following diagrams are provided.

molecular_comparison cluster_target Target Scaffold cluster_analogs Analogs with Crystal Structures Target Ethyl 1-phenyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate Analog1 Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate Target->Analog1 -NO2 on phenyl Analog2 Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Target->Analog2 Lacks phenyl group Analog3 Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Target->Analog3 -CH3 instead of -CF3

Caption: Comparison of the target molecule with its structurally characterized analogs.

xray_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Pyrazole Analog Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Source X-ray Diffraction Mounting->Xray_Source Data_Collection Data Collection Xray_Source->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

References

Comparative study of different synthetic methods for pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals. The selection of an appropriate synthetic strategy is paramount for the efficient and successful development of novel pyrazole-containing compounds. This guide provides an objective, data-driven comparison of several prominent methods for pyrazole synthesis, offering detailed experimental protocols and performance data to inform synthetic planning.

Comparative Analysis of Synthetic Methods

The synthesis of the pyrazole ring can be achieved through various strategies, each with its own advantages and limitations. The classical Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a robust and widely used method.[1] Modern advancements have introduced highly efficient alternatives, including microwave-assisted synthesis and multicomponent reactions (MCRs), which offer significant improvements in reaction times and yields.[2][3]

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following table summarizes key quantitative data for different pyrazole synthesis methods.

Synthesis MethodStarting MaterialsTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often requires heating (reflux) for 1-2 hours.[4]70-95%[5]Readily available starting materials, simple and reliable procedure.Potential for regioisomer formation with unsymmetrical 1,3-dicarbonyls.[6]
Synthesis from α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl (e.g., chalcone), HydrazineOften a two-step process involving pyrazoline formation followed by oxidation. Can require reflux for several hours.[7]60-90%Access to a wide variety of substituted pyrazoles.May require an additional oxidation step and longer reaction times.[7]
Microwave-Assisted Synthesis Chalcone, Hydrazine hydrateMicrowave irradiation (e.g., 600W) for a few minutes.[8]80-95%[9]Dramatically reduced reaction times, often higher yields, and environmentally friendly (less solvent).[2]Requires specialized microwave synthesis equipment.
Multicomponent Reactions (MCRs) Aldehyde, β-ketoester, Hydrazine, MalononitrileOften one-pot, can be catalyzed by acids, bases, or organocatalysts at room temperature or with gentle heating.[3]80-97%[3]High efficiency, molecular diversity from simple starting materials, operational simplicity.[3][10]Optimization of reaction conditions for multiple components can be complex.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are based on established literature procedures and are intended as a starting point, which may require optimization for different substrates.

Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone via the condensation of a β-ketoester with a substituted hydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent). Note that this addition can be exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • After heating, a viscous syrup will form. Cool the mixture in an ice bath.

  • To induce crystallization, add a small amount of diethyl ether and stir vigorously.

  • Collect the crude product by vacuum filtration and wash with cold diethyl ether.

  • The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Synthesis of Pyrazolines from Chalcones (Conventional Heating)

This protocol describes the synthesis of a pyrazoline from a chalcone and hydrazine hydrate under conventional heating.

Materials:

  • Chalcone

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Crushed ice

  • Saturated sodium carbonate solution

Procedure:

  • In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).

  • Heat the mixture under reflux in an oil bath for approximately 6.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Carefully neutralize the mixture with a saturated sodium carbonate solution until the product precipitates.

  • Collect the precipitated pyrazoline by vacuum filtration. Note: The resulting pyrazoline may require a subsequent oxidation step to yield the corresponding pyrazole.

Protocol 3: Microwave-Assisted Synthesis of 2-Pyrazolines from Chalcones

This protocol illustrates the rapid synthesis of pyrazolines from chalcones using microwave irradiation.[8]

Materials:

  • Chalcone

  • Hydrazine hydrate

  • Ethanol

  • Crushed ice

Procedure:

  • In a microwave-safe vessel, mix the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (20 mL).[8]

  • Irradiate the mixture in a microwave oven at 600 watts for 2-4 minutes.[8]

  • After irradiation, cool the mixture and pour it into crushed ice to precipitate the solid product.[8]

  • Collect the product by vacuum filtration and recrystallize from ethanol.[8]

Protocol 4: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol details a one-pot, four-component reaction for the synthesis of highly substituted pyrazoles.[3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Piperidine

  • Water

Procedure:

  • In a flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water.[3]

  • Add piperidine (5 mol%) as a catalyst.[3]

  • Stir the mixture vigorously at room temperature for 20 minutes.[3]

  • The product will precipitate from the reaction mixture.

  • Collect the solid by vacuum filtration and wash with water.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the described pyrazole synthesis methods.

Knorr_Synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start->intermediate hydrazine Hydrazine hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Pyrazole dehydration->product

Knorr Pyrazole Synthesis Workflow

Chalcone_to_Pyrazole chalcone α,β-Unsaturated Carbonyl (Chalcone) pyrazoline Pyrazoline Intermediate chalcone->pyrazoline hydrazine Hydrazine hydrazine->pyrazoline oxidation Oxidation pyrazoline->oxidation pyrazole Pyrazole oxidation->pyrazole

Synthesis from α,β-Unsaturated Carbonyls

MCR_Pyrazole_Synthesis cluster_reactants Starting Materials aldehyde Aldehyde one_pot One-Pot Reaction (e.g., with piperidine catalyst) aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot ketoester β-Ketoester ketoester->one_pot hydrazine Hydrazine hydrazine->one_pot product Highly Substituted Pyrazole Derivative one_pot->product

Multicomponent Pyrazole Synthesis Workflow

Conclusion

The choice of a synthetic method for pyrazole derivatives is contingent upon the specific target molecule, the availability of starting materials, and the desired efficiency and environmental impact. The Knorr synthesis and related classical methods provide reliable and well-established routes. For rapid synthesis, high-throughput screening, and the generation of compound libraries, microwave-assisted methods and multicomponent reactions offer significant advantages in terms of speed, yield, and operational simplicity. This guide serves as a foundational resource to aid researchers in making informed decisions for their synthetic endeavors in the pursuit of novel pyrazole-based compounds.

References

Validating the Molecular Framework: A Comparative Spectroscopic and Crystallographic Guide to Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive comparative analysis for the structural validation of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a molecule of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide leverages detailed data from structurally similar analogs to provide a robust framework for its characterization.

This guide presents a comparative analysis of spectroscopic and crystallographic data from close analogs of this compound. This approach allows for a detailed prediction of its structural features and provides a template for its experimental validation.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize the key spectroscopic and crystallographic parameters of two close analogs: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These compounds differ from the target molecule by the presence of a nitro group on the phenyl ring and a methyl group in place of the trifluoromethyl group, respectively.

Table 1: Infrared Spectroscopy Data Comparison

Functional GroupAnalog 1: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1]Analog 2: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[2]Expected Range for Target Compound
C=O (Ester)Not explicitly stated, but expected around 1700-1730 cm⁻¹~1702 cm⁻¹[2]1700 - 1730 cm⁻¹
C-F (Trifluoromethyl)Expected in the 1100-1300 cm⁻¹ regionN/A1100 - 1300 cm⁻¹ (strong)
C-O (Ester)Not explicitly stated, but expected around 1200-1300 cm⁻¹Not explicitly stated, but expected around 1200-1300 cm⁻¹1200 - 1300 cm⁻¹
Aromatic C-HNot explicitly stated, but expected around 3000-3100 cm⁻¹~3041 cm⁻¹[2]3000 - 3100 cm⁻¹
Pyrazole RingNot explicitly statedNot explicitly stated~1400-1600 cm⁻¹

Table 2: ¹H NMR Spectroscopy Data Comparison (Chemical Shifts in ppm)

Proton EnvironmentAnalog 2: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (in DMSO-d₆)[2]Expected Range for Target Compound (in CDCl₃ or DMSO-d₆)
-CH₂- (Ethyl)4.22 (q)[2]~4.2 - 4.4 (q)
-CH₃ (Ethyl)1.26 (t)[2]~1.2 - 1.4 (t)
Phenyl-H7.49-7.57 (m)[2]~7.3 - 7.6 (m)
Pyrazole-H7.99 (s)[2]~8.0 - 8.2 (s)
-CF₃N/AWill not appear in ¹H NMR but will show coupling in ¹³C and ¹⁹F NMR
-CH₃ (at C5)2.49 (s)[2]N/A

Table 3: Single-Crystal X-ray Diffraction Data Comparison

ParameterAnalog 2: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[2]Expected for Target Compound
Crystal SystemMonoclinic[2]Likely Monoclinic or Triclinic
Space GroupP2₁/c[2]Common space groups like P2₁/c, P-1, etc.
a (Å)10.331(3)[2]Dependent on crystal packing
b (Å)13.934(4)[2]Dependent on crystal packing
c (Å)7.994(2)[2]Dependent on crystal packing
β (°)97.816(14)[2]Dependent on crystal packing
Z4[2]Typically 2 or 4

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the structural validation of this compound, based on standard practices and information from the characterization of its analogs.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom.

2. Infrared (IR) Spectroscopy

  • FTIR-ATR: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI): High-resolution mass spectra are typically obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

4. Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualization of the Structural Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel compound like this compound.

G synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (e.g., HRMS-ESI) purification->ms ir IR Spectroscopy (FTIR-ATR) purification->ir xray Single-Crystal X-ray Diffraction purification->xray structure_elucidation Initial Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation final_validation Final Structure Validation xray->final_validation Definitive 3D Structure structure_elucidation->final_validation comparison Comparison with Analog Data structure_elucidation->comparison comparison->final_validation

Caption: Workflow for the structural validation of a novel chemical entity.

References

Benchmarking Guide to Leading FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of four prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these therapies based on available preclinical and clinical data.

Comparative Efficacy and Selectivity

The following tables summarize the biochemical potency and kinase selectivity of the four FGFR inhibitors. These data are crucial for understanding their therapeutic window and potential off-target effects.

Table 1: Biochemical Potency (IC50 in nM) against FGFR Family Kinases
InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
Erdafitinib 1.22.53.05.7
Pemigatinib 0.40.51.230
Infigratinib 1.11.44.661
Futibatinib 1.81.63.728
Table 2: Kinase Selectivity Profile

This table presents a comparative overview of the off-target kinase inhibition. It is important to note that direct head-to-head large-scale panel data for all four inhibitors under identical conditions is limited. The data below is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental setups.

InhibitorKey Off-Target Kinases Inhibited (>50% inhibition at 1µM)
Erdafitinib RET, VEGFR2, KIT, PDGFRα/β
Pemigatinib VEGFR2
Infigratinib VEGFR2, KIT, RET
Futibatinib Highly selective for FGFR1-4 with minimal off-target activity

Overview of Clinical Efficacy

The clinical utility of these FGFR inhibitors has been demonstrated in pivotal trials for specific cancer types with FGFR alterations.

Table 3: Summary of Key Clinical Trial Outcomes
InhibitorClinical TrialIndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Erdafitinib BLC2001 (Phase 2) / THOR (Phase 3)Urothelial Carcinoma with susceptible FGFR3/2 alterations40% (BLC2001)5.5 months (BLC2001)
Pemigatinib FIGHT-202 (Phase 2)Cholangiocarcinoma with FGFR2 fusions or rearrangements37%[1]7.0 months[1]
Infigratinib NCT02150967 (Phase 2)Cholangiocarcinoma with FGFR2 fusions or rearrangements23.1%[2]7.3 months[2]
Futibatinib FOENIX-CCA2 (Phase 2)Cholangiocarcinoma with FGFR2 fusions or rearrangements42%[3][4][5]9.0 months[4]

Signaling Pathways and Experimental Workflows

Visual representations of the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors are provided below.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Transcription Inhibitor FGFR Inhibitor (Erdafitinib, Pemigatinib, Infigratinib, Futibatinib) Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) - Determine IC50 against FGFRs cell_proliferation Cell-Based Proliferation Assay (e.g., CellTiter-Glo) - Use FGFR-dependent cell lines kinase_assay->cell_proliferation Confirm cellular potency western_blot Western Blot Analysis - Assess inhibition of p-FGFR and downstream targets (p-ERK) cell_proliferation->western_blot Verify mechanism xenograft Xenograft Model Establishment - Subcutaneous implantation of FGFR-altered tumor cells in mice western_blot->xenograft Proceed to in vivo treatment Inhibitor Treatment - Oral administration of inhibitor or vehicle control xenograft->treatment monitoring Tumor Growth Monitoring - Caliper measurements - Tumor volume calculation treatment->monitoring analysis Efficacy and PD Analysis - Tumor growth inhibition - Western blot of tumor lysates monitoring->analysis

Typical Experimental Workflow for FGFR Inhibitor Evaluation

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the development and evaluation of the compared FGFR inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified FGFR kinases.

  • Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; appropriate kinase buffer; ATP; substrate (e.g., poly(E,Y)4:1); test inhibitor (serially diluted); ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Add kinase, substrate, and test inhibitor to a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Efficacy Studies

These studies assess the anti-tumor activity of FGFR inhibitors in a living organism.

  • Objective: To evaluate the in vivo efficacy of FGFR inhibitors in suppressing the growth of tumors with FGFR alterations.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used.

  • Tumor Implantation:

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known FGFR alterations (e.g., RT112/luc for urothelial carcinoma, KATO III, SNU-16, or NCI-H716 for cholangiocarcinoma) are cultured and subcutaneously injected into the flank of the mice.[6]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are directly implanted into the mice.

  • Treatment Regimen:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and vehicle control groups.

    • The FGFR inhibitor is administered orally once daily at a specified dose (e.g., 10-30 mg/kg).[4] The vehicle group receives the formulation without the active drug.

  • Efficacy Evaluation:

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).

    • Animal body weight and general health are monitored.

    • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for p-FGFR).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Key Clinical Trial Methodologies

The following provides a summary of the study designs for the pivotal trials of the discussed FGFR inhibitors.

  • Pemigatinib (FIGHT-202; NCT02924376):

    • Design: A phase 2, open-label, single-arm study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[1][7]

    • Patient Population: Enrolled three cohorts: patients with FGFR2 fusions or rearrangements, patients with other FGF/FGFR alterations, and patients with no FGF/FGFR alterations.[8]

    • Intervention: Pemigatinib administered orally at 13.5 mg once daily for 14 days, followed by a 7-day rest period, in 21-day cycles.[1]

    • Primary Endpoint: Objective Response Rate (ORR) in the cohort with FGFR2 fusions or rearrangements, assessed by independent central review.[8]

  • Futibatinib (FOENIX-CCA2; NCT02052778):

    • Design: A phase 2, open-label, single-arm, multicenter study.[3][4][5]

    • Patient Population: Patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements who had progressed on at least one prior systemic therapy.[4][9]

    • Intervention: Futibatinib administered orally at 20 mg once daily continuously.[4][9]

    • Primary Endpoint: Objective Response Rate (ORR) assessed by independent central review.[4]

  • Infigratinib (NCT02150967):

    • Design: A phase 2, multicenter, open-label, single-arm study.[2]

    • Patient Population: Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]

    • Intervention: Infigratinib administered orally at 125 mg once daily for 21 consecutive days, followed by a 7-day rest period, in 28-day cycles.[2]

    • Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent central review.[2]

  • Erdafitinib (BLC2001; NCT02365597 / THOR; NCT03390504):

    • Design: BLC2001 was a phase 2, open-label, single-arm study. THOR is a phase 3 randomized study.

    • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who had progressed after platinum-containing chemotherapy.

    • Intervention (BLC2001): Erdafitinib administered orally at 8 mg once daily, with a potential dose escalation to 9 mg daily.

    • Primary Endpoint (BLC2001): Objective Response Rate (ORR).

References

Comparative Efficacy of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its analogs. The following sections detail quantitative data from various studies, experimental methodologies for key assays, and visualizations of relevant biological pathways.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Modifications to the core structure of this compound can significantly impact its biological activity, and understanding the structure-activity relationships (SAR) is crucial for the development of new therapeutic agents and agrochemicals.[3][4]

Quantitative Efficacy Data

The following tables summarize the biological activities of various analogs of this compound.

Antifungal Activity

The antifungal properties of pyrazole-4-carboxylate and pyrazole-4-carboxamide analogs have been evaluated against several phytopathogenic fungi.

Compound IDTarget OrganismEC50 (mg/L)Inhibition (%) at 100 µg/mLReference
Y13 (a carboxamide analog)Gibberella zeae13.1-[3]
Botrytis dothidea14.4-[3]
Fusarium proliferatum13.3-[3]
Fusarium oxysporum21.4-[3]
6a (a carboxamide analog)Gibberella zeae->50%[5]
6b (a carboxamide analog)Gibberella zeae->50%[5]
6c (a carboxamide analog)Gibberella zeae->50%[5]
Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Phomopsis viticolaWeak effect-[1]
Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Phomopsis viticolaWeak effect-[1]

Structure-activity relationship studies reveal that the presence of a phenyl group at the 1-position of the pyrazole ring is important for antifungal activity.[3] For N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, certain derivatives showed moderate antifungal activities, with some exhibiting better inhibition against Gibberella zeae than the commercial fungicides carboxin and boscalid.[5]

Anticancer and Kinase Inhibitory Activity

Pyrazole derivatives have also been investigated as potential anticancer agents, often targeting protein kinases.

Compound IDTarget Cell Line/KinaseIC50Reference
6k (a pyrazole-4-carboxamide analog)HeLa (cervical cancer)0.43 µM[6]
HepG2 (liver cancer)0.67 µM[6]
Aurora kinase A16.3 nM[6]
Aurora kinase B20.2 nM[6]

Compound 6k demonstrated potent and selective inhibition of Aurora kinases A and B, which are key regulators of cell division.[6]

Cyclooxygenase (COX) Inhibition

Certain trifluoromethyl-pyrazole-carboxamides have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.

Compound IDTarget EnzymeIC50 (µM)Reference
Pyrazole 8 (a difluoromethyl-phenylpyrazol-yl-methanesulfonylpyridine)canine COX-2Potent and selective[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Synthesis of Trifluoromethyl-Pyrazole-Carboxamide Derivatives

A general procedure for the synthesis of trifluoromethyl-pyrazole-carboxamide derivatives involves the coupling of a pyrazole-carboxylic acid with an appropriate aniline derivative.[8]

  • To a stirred solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane, 4-dimethylaminopyridine (DMAP) is added under an argon atmosphere.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) is then introduced as the coupling agent.

  • The corresponding aniline derivative is added dropwise, and the reaction mixture is stirred at ambient temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is washed with hydrochloric acid, and the organic phase is dried and concentrated.

  • The crude product is purified by flash chromatography on silica gel.[8]

In Vitro Antifungal Assay

The antifungal activity of the synthesized compounds is typically evaluated using a mycelium growth rate method.[9][10]

  • The test compounds are dissolved in a solvent (e.g., acetone) and added to a potato dextrose agar (PDA) medium at various concentrations.

  • Mycelial discs of the test fungi are placed on the center of the agar plates.

  • The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C).

  • The diameter of the mycelial colony is measured after a specific incubation period.

  • The percentage of inhibition is calculated relative to a control group (containing only the solvent).

  • The EC50 value (the concentration that inhibits 50% of mycelial growth) is determined by probit analysis.[9]

In Vitro Kinase Inhibition Assay

The inhibitory activity against specific kinases, such as Aurora kinases, is determined using in vitro kinase assays.

  • The kinase enzyme, substrate, and ATP are incubated with varying concentrations of the test compound.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation or specific antibody-based detection.

  • The IC50 value (the concentration that inhibits 50% of the kinase activity) is calculated from the dose-response curve.[6]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of these pyrazole analogs.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start Pyrazole Carboxylic Acid + Aniline Derivative coupling Coupling Reaction (EDCI, DMAP) start->coupling purification Purification (Chromatography) coupling->purification product Pyrazole Carboxamide Analog purification->product in_vitro In Vitro Assays (Antifungal, Kinase) product->in_vitro data_analysis Data Analysis (EC50, IC50) in_vitro->data_analysis sar SAR Analysis data_analysis->sar

Caption: General experimental workflow for synthesis and evaluation.

signaling_pathway cluster_fungal Antifungal Mechanism cluster_cancer Anticancer Mechanism (Kinase Inhibition) compound Pyrazole Carboxamide Analog membrane Fungal Cell Membrane compound->membrane Interacts with disruption Membrane Disruption membrane->disruption growth_inhibition Inhibition of Mycelial Growth disruption->growth_inhibition compound2 Pyrazole Carboxamide Analog aurora_kinase Aurora Kinase (A/B) compound2->aurora_kinase Inhibits cell_cycle Cell Cycle Progression aurora_kinase->cell_cycle Regulates apoptosis Apoptosis aurora_kinase->apoptosis Prevents

Caption: Postulated mechanisms of action.

References

Safety Operating Guide

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is crucial for laboratory safety and environmental protection. This compound, due to its trifluoromethyl group, should be treated as a halogenated organic compound and handled as hazardous waste.[1] Disposal must always be conducted in compliance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Profile and Safety Precautions

Based on data for structurally similar compounds, this compound is presumed to present several hazards. The following table summarizes key safety information derived from Safety Data Sheets (SDS) of analogous pyrazole derivatives.

Hazard CategoryFindingPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear protective gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear safety glasses or goggles.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][3]Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or fumes.[2][3]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[4]Should not be released into the environment.[2][3] Never dispose of down the drain.[5]

Always wear the appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves, when handling this compound and its waste.[4]

Step-by-Step Disposal Protocol

The recommended method for disposal is through a licensed professional waste disposal service, typically coordinated by your institution's EHS office.[4][5] High-temperature incineration is a common and appropriate disposal method for such compounds.[4]

1. Waste Segregation:

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[1][6] Keep it separate from non-halogenated waste streams to prevent unnecessary treatment costs and ensure proper disposal.[7][8]

  • Solid Waste: Collect unused or contaminated solid material (e.g., powder, weighing papers, contaminated gloves) in a dedicated, chemically compatible, and sealable waste container.[4][5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.[5] Do not mix with aqueous or incompatible waste streams.[5][9]

2. Waste Container Labeling:

  • Label the waste container clearly with the words "Hazardous Waste".[7][9]

  • Identify the contents accurately. List all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[8]

  • Include the full name: "this compound".

  • Indicate the relevant hazards (e.g., Irritant, Halogenated).[7]

3. Storage:

  • Keep waste containers tightly closed when not in use.[7][8]

  • Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory.[4][7]

  • The storage area should be cool, dry, and well-ventilated.[7]

  • Ensure segregation from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

4. Professional Disposal:

  • When the container is nearly full (e.g., ¾ full), arrange for pickup.[7]

  • Follow your institution's specific procedures for requesting hazardous waste collection from the EHS department or their designated contractor.[4][5]

G Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste: Solid vs. Liquid A->B C Classify as HALOGENATED ORGANIC WASTE B->C D Use Designated, Compatible Waste Container C->D Place into container E Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Information D->E F Keep Container Tightly Sealed E->F G Store in Designated, Secure, and Ventilated Area F->G H Segregate from Incompatibles (Acids, Bases, Oxidizers) G->H I Request Pickup via Institutional EHS Office H->I J Professional Disposal (e.g., High-Temp Incineration) I->J

Caption: Workflow for the proper disposal of the target compound.

References

Personal protective equipment for handling Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate. The following procedures are based on best practices for handling structurally similar pyrazole and trifluoromethyl compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn over safety glasses, particularly when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for short-term protection.[1][3] For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide for the most suitable material. Double gloving may be appropriate for highly hazardous compounds.[3]
Body Protection Laboratory CoatA flame-resistant lab coat worn over personal clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[1]
Respiratory Protection Air-Purifying Respirator or Work in a Fume HoodWork should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.[3] If there's a risk of exposure exceeding permissible limits, a respirator may be necessary.[4]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[1]

Operational Plan: From Receipt to Disposal

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle the compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

2. Pre-Handling Preparations:

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Verify that all required PPE is available and in good condition.

3. Handling Procedures:

  • Avoid breathing dust or vapors.[4]

  • Prevent contact with skin and eyes.[6]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Keep the container tightly closed when not in use.[4]

4. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[4]

5. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If it is safe to do so, close doors to the affected area to contain vapors.[3]

6. Disposal Plan:

  • Dispose of waste in a designated, labeled, and sealed container for hazardous chemical waste.[7][8]

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • The primary recommended method for the disposal of such compounds is high-temperature incineration by a licensed professional waste disposal company.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Protocols B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weighing & Transfer (in fume hood) C->D Proceed to handling E Experimental Use D->E F Decontaminate Glassware & Surfaces E->F Post-experiment G Segregate & Label Waste F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I

Safe handling workflow for the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.